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Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of Carumonam (Disodium) on Bacterial Cell Walls: A Technical Whitepaper

Executive Summary Carumonam (disodium), a synthetic N-sulfonated monocyclic beta-lactam (monobactam), represents a highly specialized class of antimicrobial agents designed to combat aerobic Gram-negative pathogens. Unli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carumonam (disodium), a synthetic N-sulfonated monocyclic beta-lactam (monobactam), represents a highly specialized class of antimicrobial agents designed to combat aerobic Gram-negative pathogens. Unlike broad-spectrum penicillins or cephalosporins, carumonam exhibits pinpoint mechanistic precision: it selectively acylates Penicillin-Binding Protein 3 (PBP3)[1]. This highly targeted mechanism of action disrupts the delicate balance of peptidoglycan biosynthesis during bacterial cell division, leading to catastrophic structural failure and cell death[2]. This whitepaper provides an in-depth technical analysis of carumonam’s molecular architecture, its precise pharmacodynamic interactions with bacterial cell walls, and the self-validating experimental workflows used by researchers to quantify its efficacy.

Molecular Architecture and Target Specificity

The efficacy of carumonam is intrinsically linked to its unique structural chemistry. Unlike bicyclic beta-lactams (e.g., penams and cephems), monobactams consist of a single, isolated four-membered lactam ring[2].

Critical to carumonam's mechanism of action is the presence of an N-1 sulfonate group . This electron-withdrawing moiety serves a dual biochemical purpose:

  • Reactivity: It renders the beta-lactam ring highly reactive toward nucleophilic attack by the serine residue in the active site of transpeptidases[3].

  • Cleft Positioning: It provides the proximate anionic charge necessary for the accurate positioning and anchoring of the molecule within the substrate-binding cleft of the target enzyme[3].

Because of its specific molecular geometry and hydrophilicity, carumonam easily penetrates the outer membrane porins of Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa)[4]. However, it lacks the necessary affinity for the PBPs of Gram-positive organisms and anaerobes, rendering it virtually inactive against pathogens like Staphylococcus aureus or Streptococcus pneumoniae[5].

Mechanism of Action: PBP3 Inhibition and Peptidoglycan Disruption

Bacterial peptidoglycan is a dynamic, cross-linked polymer essential for maintaining cell shape and withstanding high intracellular osmotic pressure[6]. The final stages of peptidoglycan assembly are catalyzed by Penicillin-Binding Proteins (PBPs), which act as transpeptidases to cross-link glycan chains[6].

Carumonam acts as a structural mimic of the D-alanyl-D-alanine terminal dipeptide of the peptidoglycan precursor[7]. When carumonam enters the periplasmic space of a Gram-negative bacterium, the following cascade occurs:

  • Target Recognition: Carumonam specifically targets and binds to PBP3 (also known as FtsI) with exceptionally high affinity[1].

  • Covalent Acylation: The active-site serine nucleophile of PBP3 attacks the lactam carbonyl of carumonam, resulting in the formation of a stable, covalent acyl-enzyme complex[7].

  • Septation Failure: PBP3 is an essential transpeptidase exclusively responsible for synthesizing the septal peptidoglycan required for cell division[8]. Its irreversible inhibition halts septation.

  • Filamentation and Lysis: Because elongation (governed by PBP2) continues while division (governed by PBP3) is blocked, the bacteria grow into long, non-viable filamentous structures[1]. Eventually, the compromised cell wall cannot withstand osmotic stress, leading to cell lysis[4].

MOA C Carumonam (Monobactam) OM Outer Membrane Porins (Gram-negative entry) C->OM Penetration PBP3 Penicillin-Binding Protein 3 (FtsI Transpeptidase) OM->PBP3 High-affinity binding PG Peptidoglycan Cross-linking (Inhibited) PBP3->PG Serine acylation FIL Septation Failure (Cell Filamentation) PG->FIL Division arrest LYS Osmotic Lysis & Bacterial Cell Death FIL->LYS Structural collapse

Carumonam mechanism of action: PBP3 inhibition leading to filamentation and cell lysis.

Quantitative Pharmacodynamics: PBP Binding Affinities and MIC Profiles

The bactericidal potency of carumonam is directly proportional to its binding affinity (measured as the half-maximal inhibitory concentration, IC₅₀) for PBP3. Studies mapping PBP occupancy patterns demonstrate that monobactams like carumonam and aztreonam exhibit highly preferential binding to PBP3 in P. aeruginosa, E. coli, and Klebsiella pneumoniae[9],[10].

The table below summarizes the quantitative relationship between target affinity and whole-cell Minimum Inhibitory Concentration (MIC) values across different bacterial species.

Bacterial SpeciesPrimary TargetCarumonam PBP3 IC₅₀ (mg/L)Typical MIC Range (mg/L)Susceptibility Profile
Escherichia coliPBP3< 0.120.06 – 0.25Highly Susceptible
Klebsiella pneumoniaePBP3< 0.250.06 – 0.5Highly Susceptible
Pseudomonas aeruginosaPBP30.10 – 0.501.0 – 8.0Susceptible[11]
Staphylococcus aureusPBP1-4> 64.0> 64.0Intrinsically Resistant[5]

Note: The exceptionally low IC₅₀ values for Gram-negative PBP3 directly correlate with the low MIC values, validating the targeted mechanism of action.

Experimental Workflows for Validating Carumonam Activity

To rigorously evaluate the pharmacodynamics of carumonam, researchers employ self-validating biochemical and phenotypic assays. The following protocols explain not just the steps, but the underlying causality of the experimental design.

Protocol 1: BOCILLIN FL Competition Assay (Target Affinity)

Purpose: To quantify the specific binding affinity (IC₅₀) of carumonam to individual PBPs. Causality & Self-Validation: This assay utilizes BOCILLIN FL, a fluorescently labeled penicillin that binds to all active PBPs. By pre-incubating bacterial membranes with carumonam, the drug covalently occupies its specific targets. When BOCILLIN FL is subsequently added, it can only label the uninhibited PBPs. The disappearance of the PBP3 fluorescent band on a gel inversely correlates with carumonam's binding affinity[10]. A no-drug control validates maximum fluorescence, while a pan-beta-lactam control ensures complete inhibition baseline.

  • Membrane Fractionation: Lyse bacterial cells (e.g., E. coli or P. aeruginosa) via sonication and isolate the membrane fraction using ultracentrifugation (100,000 × g). Reasoning: PBPs are membrane-bound; this step concentrates the target enzymes and removes cytosolic interference.

  • Carumonam Pre-incubation: Incubate standardized membrane aliquots with a serial concentration gradient of carumonam (e.g., 0.01 to 64 mg/L) for 30 minutes at 35°C. Reasoning: Allows time for the irreversible acylation of the PBP3 active site.

  • Fluorescent Labeling: Add BOCILLIN FL to all samples and incubate for an additional 30 minutes. Reasoning: Labels all remaining unoccupied PBPs.

  • SDS-PAGE Separation: Solubilize the membranes in SDS buffer and resolve the proteins on a 10% polyacrylamide gel. Reasoning: Separates the PBPs by molecular weight (PBP3 is ~60 kDa in E. coli).

  • Densitometric Analysis: Scan the gel using a fluorescence imager. Calculate the IC₅₀ by plotting the densitometry of the PBP3 band against the carumonam concentration.

Workflow Membrane 1. Isolate Bacterial Membranes (Concentrate PBPs) Incubate 2. Carumonam Pre-incubation (Target Binding) Membrane->Incubate Standardize protein Bocillin 3. BOCILLIN FL Addition (Label Unbound PBPs) Incubate->Bocillin Competition assay SDS 4. SDS-PAGE Separation (Resolve by MW) Bocillin->SDS Denature & load Fluor 5. Fluorescence Imaging (Quantify Inhibition) SDS->Fluor Scan gel IC50 6. Dose-Response Analysis (Calculate IC50) Fluor->IC50 Densitometry

BOCILLIN FL competition assay workflow for determining Carumonam PBP binding affinity.

Protocol 2: Morphological Profiling via High-Content Microscopy

Purpose: To phenotypically validate that carumonam specifically inhibits cell division (PBP3) rather than cell elongation (PBP2). Causality & Self-Validation: Treating cells at sub-lethal concentrations (0.5× MIC) prevents immediate osmotic lysis, allowing the bacteria to continue growing[8]. If PBP3 is exclusively inhibited, the cells will fail to septate and will form distinct filaments. An untreated control validates normal rod morphology, while a PBP2-inhibitor control (e.g., mecillinam) validates ovoid morphology[8].

  • Sub-MIC Incubation: Inoculate log-phase E. coli into broth containing carumonam at 0.5× MIC. Incubate for 2-3 generation times (approx. 60-90 minutes).

  • Fixation and Staining: Fix cells with 4% formaldehyde. Stain membranes with FM4-64 and nucleoids with DAPI. Reasoning: FM4-64 clearly delineates the lack of septal cross-walls in elongated cells, proving division failure.

  • Imaging and Machine Learning Analysis: Image using a confocal microscope. Utilize a deep convolutional neural network to classify cell morphology[8]. Carumonam-treated cells will quantitatively show a massive increase in the length-to-width ratio (filamentation) compared to the untreated control.

Resistance Evasion: Stability Against Beta-Lactamases

A major advantage of the monobactam core is its inherent stability against a wide array of beta-lactamases, which bacteria use to hydrolyze and inactivate antibiotics[8]. Carumonam exhibits significant activity against many beta-lactamase-producing Gram-negative organisms[12].

Crucially, because the monobactam structure lacks a fused secondary ring, it is uniquely resistant to hydrolysis by Metallo-Beta-Lactamases (MBLs)—a severe resistance mechanism that neutralizes almost all other beta-lactams, including carbapenems[6]. This structural resilience makes carumonam and related monobactams critical tools in the drug development pipeline against multidrug-resistant (MDR) Gram-negative infections.

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Exploratory

The Discovery and Development of Carumonam: A Technical Guide to Monobactam Evolution

Executive Summary Carumonam (also known by its developmental codes AMA-1080 and Ro 17-2301) is a synthetic monobactam antibiotic designed to combat multidrug-resistant Gram-negative pathogens[1][2]. Originating from the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carumonam (also known by its developmental codes AMA-1080 and Ro 17-2301) is a synthetic monobactam antibiotic designed to combat multidrug-resistant Gram-negative pathogens[1][2]. Originating from the structural modification of naturally occurring sulfazecins, Carumonam represents a critical milestone in beta-lactam pharmacology. By isolating the core monocyclic beta-lactam ring and engineering specific side chains, researchers developed a molecule with exceptional affinity for Penicillin-Binding Protein 3 (PBP3) and profound stability against a wide array of beta-lactamases[3][4]. This whitepaper provides an in-depth analysis of Carumonam’s discovery, chemical synthesis, mechanism of action, and clinical validation, alongside self-validating experimental protocols for its evaluation.

Historical Context & Discovery

The era of monobactam discovery began with the isolation of naturally occurring monocyclic beta-lactams, such as sulfazecin, from soil bacteria[4][5]. While these natural compounds proved that a fused bicyclic ring (like those in penicillins and cephalosporins) was not strictly necessary for antibacterial activity, their intrinsic potency was too weak for clinical application[4].

To overcome this, a collaborative research effort between Takeda Pharmaceutical Company and Hoffmann-La Roche was initiated to optimize the monobactam pharmacophore[6][7]. The goal was to synthesize a derivative that retained the beta-lactamase stability of the monocyclic core while drastically improving outer membrane penetration and target binding in Gram-negative bacteria. This extensive structure-activity relationship (SAR) campaign culminated in the selection of Carumonam (AMA-1080) for clinical trials, distinguishing it from its predecessor, Aztreonam, through enhanced activity against specific challenging isolates like Klebsiella oxytoca[3].

Chemical Synthesis & Structural Optimization

The synthesis of Carumonam is a masterclass in stereospecific chemical engineering. The defining feature of the monobactam class is the sulfonic acid group at the N(1) position of the beta-lactam ring, which acts as an isostere for the carboxylate group found in bicyclic beta-lactams, anchoring the drug to the active site of PBPs[4].

The traditional synthetic route begins with L-threonic acid (readily derived from L-ascorbic acid), which provides the necessary chiral centers[4]. This precursor is converted into an amide, followed by stereospecific cyclization to form the 2-azetidinone core. Subsequent sulfonation and condensation with an activated aminothiazole side chain yield the final active pharmaceutical ingredient. Recent industrial optimizations have introduced chloride-based condensation methods to prevent strong acid-induced degradation of the fragile beta-lactam ring, significantly improving reaction yields and purity[8].

Synthesis N1 L-threonic acid (from L-ascorbic acid) N2 L-N-benzyloxycarbonyl-4- hydroxyallothreoninamide N1->N2 Amidation & Protection N3 (3S,4S)-cis-3-amino-4- carbamoyloxymethyl-2-azetidinone N2->N3 Cyclization N4 N-1 Sulfonation (1-sulfonic acid formation) N3->N4 Sulfonation (SO3) N5 Aminothiazole Side-Chain Condensation N4->N5 Side-chain Coupling N6 Carumonam Sodium (Disodium Salt) N5->N6 Deprotection & Na-Acetate

Chemical synthesis workflow of Carumonam from L-threonic acid to the final disodium salt.

Mechanism of Action & Target Affinity

Carumonam exerts its bactericidal effect by disrupting bacterial cell wall synthesis. Unlike broad-spectrum beta-lactams that bind multiple PBPs, Carumonam exhibits a highly specific, high-affinity interaction with Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria[2][3].

PBP3 is a transpeptidase exclusively responsible for synthesizing the peptidoglycan septum during cell division. When Carumonam irreversibly acylates the active site serine of PBP3, septation is halted. Because cell elongation continues without division, the bacteria form long, unstable filaments. The weakened cell wall eventually succumbs to osmotic pressure, leading to lysis[6]. Furthermore, Carumonam's compact structure and specific side chains allow it to efficiently navigate through Gram-negative outer membrane porins while remaining highly resistant to hydrolysis by both plasmid-mediated and chromosomal beta-lactamases[3].

MOA A Carumonam (AMA-1080) B Gram-Negative Outer Membrane Porins A->B Porin Penetration C Periplasmic Space B->C D Penicillin-Binding Protein 3 (PBP3) C->D High Affinity Binding E Blockade of Peptidoglycan Cross-Linking D->E Enzymatic Inhibition F Cell Filamentation & Osmotic Lysis E->F Bactericidal Action

Mechanism of action of Carumonam targeting PBP3 to induce bacterial cell lysis.

Preclinical Pharmacology & Clinical Efficacy

Extensive in vitro profiling demonstrated that Carumonam possesses an exceptional spectrum of activity against aerobic and facultative Gram-negative rods, including Pseudomonas aeruginosa and members of the Enterobacteriaceae family[1][3]. Notably, it showed marked superiority over Aztreonam against Klebsiella oxytoca due to its enhanced stability against the specific beta-lactamases produced by this species[3].

During Phase II and III clinical trials, Carumonam was administered intravenously or intramuscularly to treat severe infections, including urinary tract infections (UTIs), respiratory tract infections (RTIs), and septicemia[6][9][10]. The drug successfully eradicated pathogens like Escherichia coli and Serratia marcescens from the bloodstream, proving its clinical viability as a potent alternative for multiresistant Gram-negative infections[10].

Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL)

Data synthesized from comparative evaluations against clinical isolates[1][3][10].

Bacterial SpeciesCarumonam (AMA-1080)AztreonamCeftriaxone
Klebsiella oxytoca0.250.00.5
Pseudomonas aeruginosa12.512.5>32.0
Proteus mirabilis0.050.06≤0.01
Enterobacter cloacae1.566.2525.0

Validated Experimental Protocols

To ensure rigorous reproducibility in characterizing monobactams like Carumonam, the following self-validating protocols are designed with built-in causality and internal controls.

Protocol 1: Broth Microdilution MIC Assay for Monobactams

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of Carumonam against Gram-negative isolates. Causality & Logic: Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly required. The physiological concentrations of Ca²⁺ and Mg²⁺ in CAMHB stabilize the Gram-negative outer membrane. Without this adjustment, porin permeability is artificially altered, yielding false-positive susceptibility, particularly in P. aeruginosa. Self-Validating System: Every plate must include a drug-free growth control (validates media viability), a sterile control (validates aseptic technique), and a reference strain (E. coli ATCC 25922) with a known Carumonam MIC range. If the reference strain falls outside its established range, the entire plate is invalidated.

  • Preparation: Prepare a 2-fold serial dilution of Carumonam in CAMHB across a 96-well microtiter plate, ranging from 64 µg/mL to 0.015 µg/mL.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 1 × 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the drug (Final inoculum: 5 × 10⁵ CFU/mL). Causality: A standardized inoculum prevents the "inoculum effect," where an overabundance of bacteria and trace beta-lactamases artificially inflate the MIC.

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration well showing no visible growth.

Protocol 2: Competitive PBP3 Binding Affinity Assay

Purpose: To quantify the specific binding affinity of Carumonam to PBP3 using a fluorescent penicillin derivative (Bocillin-FL). Causality & Logic: Using isolated bacterial membranes rather than whole cells eliminates the variable of porin-mediated drug efflux/influx, allowing direct measurement of target-site affinity. Carumonam will competitively inhibit Bocillin-FL from binding to PBP3, resulting in a dose-dependent decrease in fluorescence at the specific molecular weight of PBP3 (~60 kDa). Self-Validating System: The assay must include a "No Carumonam" control (establishing maximum Bocillin-FL fluorescence) and an "Aztreonam" positive control (a known specific PBP3 inhibitor) to validate that the ~60 kDa band being competed for is indeed PBP3.

  • Membrane Isolation: Lyse log-phase E. coli cells via sonication and isolate the inner membrane fraction through ultracentrifugation (100,000 × g for 45 min at 4°C). Resuspend in 50 mM phosphate buffer (pH 7.0).

  • Pre-incubation (Competition): Incubate 15 µg of membrane proteins with varying concentrations of Carumonam (0.1, 1.0, 10, 100 µg/mL) for 30 minutes at 35°C.

  • Labeling: Add Bocillin-FL (final concentration 5 µM) to the mixture and incubate for exactly 30 minutes at 35°C. Causality: Strict timing ensures that the competitive equilibrium between Carumonam and Bocillin-FL is captured before non-specific binding occurs.

  • Termination & Denaturation: Stop the reaction by adding 5× SDS-PAGE sample buffer and boiling the samples for 5 minutes.

  • Electrophoresis: Resolve the proteins on a 10% SDS-polyacrylamide gel.

  • Imaging: Scan the gel using a fluorescence imager (excitation 488 nm, emission 530 nm). Quantify the reduction in fluorescence intensity of the ~60 kDa band relative to the "No Carumonam" control to calculate the IC₅₀ for PBP3 binding.

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Foundational

Comprehensive Technical Whitepaper on Carumonam Disodium: Physicochemical Properties, Mechanistic Profiling, and Analytical Methodologies

Executive Summary In the landscape of antimicrobial drug development, monocyclic β -lactams (monobactams) occupy a privileged niche due to their targeted efficacy against Gram-negative pathogens and intrinsic resistance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antimicrobial drug development, monocyclic β -lactams (monobactams) occupy a privileged niche due to their targeted efficacy against Gram-negative pathogens and intrinsic resistance to many metallo- β -lactamases[1]. As a Senior Application Scientist, I frequently encounter challenges in optimizing the pharmacokinetic profiling and in vitro evaluation of these highly polar, structurally unique molecules.

This whitepaper provides a rigorous, causality-driven framework for understanding Carumonam disodium . By bridging its fundamental physicochemical properties with its biological mechanism of action, this guide establishes self-validating experimental protocols for both its analytical quantification and microbiological assessment.

Chemical Identity & Structural Causality

Carumonam disodium is a synthetic monobactam antibiotic characterized by a unique N-sulfonated monocyclic β -lactam ring[2]. Unlike traditional penicillins or cephalosporins, the isolated β -lactam core relies heavily on specific side-chain substitutions to dictate its spectrum of activity and stability.

The presence of a highly polar N-sulfonic acid moiety and a carboxylic acid group necessitates its formulation as a disodium salt to ensure optimal aqueous solubility for parenteral administration. Furthermore, the substitution at the C4 position of the azetidinone moiety significantly enhances its stability against serine β -lactamases compared to earlier generations of monobactams[3].

Table 1: Core Physicochemical Properties
PropertyValueScientific ImplicationReference
Chemical Name Carumonam disodium saltFormulated as a salt to maximize aqueous solubility for IV/IM dosing.[4]
Molecular Formula C12H12N6Na2O10S2The presence of sulfur and multiple oxygen atoms contributes to its high polarity.[2]
Molecular Weight 510.37 g/mol Falls within the optimal range for porin-mediated penetration of the Gram-negative outer membrane.[5]
CAS Registry Number 86832-68-0Standard identifier for reagent sourcing.[2]
Primary Target Penicillin-Binding Protein 3 (PBP3)High affinity dictates its specific Gram-negative bactericidal activity.[6]

Mechanism of Action: PBP3 Inhibition

The bactericidal efficacy of carumonam is canonically dominated by its propensity for chemical acylation of bacterial transpeptidases[7]. Carumonam specifically targets and binds to Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria[6].

The Causality of Cell Death: By acting as a structural mimic of the D-alanine-D-alanine motif in peptidoglycans, carumonam enters the PBP3 active site[7]. The serine nucleophile of PBP3 attacks the lactam carbonyl of carumonam, resulting in a stable, irreversible acyl-enzyme complex[7]. This blockade halts the transpeptidation step of peptidoglycan cross-linking. Because cell elongation continues without proper septation, the bacteria form non-viable filamentous structures that ultimately succumb to osmotic stress and lyse[6].

MOA C Carumonam Disodium P Penicillin-Binding Protein 3 C->P High Affinity T Transpeptidation Blockade P->T Inhibition F Filamentous Cell Formation T->F Peptidoglycan Arrest L Bacterial Cell Lysis F->L Osmotic Instability

Carumonam mechanism of action targeting PBP3 and inducing bacterial lysis.

Analytical Characterization: HPLC-MS/MS Protocol

Quantifying carumonam in biological matrices (e.g., plasma, sputum) requires overcoming its extreme polarity. Traditional C18 columns often fail to retain such polar analytes, leading to ion suppression in the void volume. The following protocol utilizes an HSS T3 column and Negative Electrospray Ionization (ESI-) to ensure a self-validating, high-recovery assay.

Protocol 1: Pharmacokinetic Quantification via HPLC-MS/MS

Objective: Accurately quantify carumonam in plasma with a validated dynamic range (e.g., 2.50 – 1,000 ng/mL)[8].

Self-Validation System: This method incorporates aztreonam as an Internal Standard (IS) to correct for matrix effects and extraction recovery variations[9]. A 6-point calibration curve and low/mid/high Quality Control (QC) samples must be run alongside unknown samples to validate run-to-run precision.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a microcentrifuge tube. Add 200 µL of acetonitrile containing the IS (aztreonam, 60 ng/mL)[10].

    • Causality: Acetonitrile rapidly denatures plasma proteins by disrupting their hydration shells, precipitating them out. Meanwhile, the highly polar carumonam remains dissolved in the aqueous-organic supernatant, preventing analyte loss[9].

  • Phase Separation: Vortex the mixture vigorously for 2 minutes to ensure complete mixing, then centrifuge at 13,200 × g for 15 minutes at 4°C[10].

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a Waters XSelect HSS T3 column (2.1 mm × 50 mm, 2.5 µm)[10].

    • Causality: The HSS T3 stationary phase possesses a lower ligand density and resists dewetting, allowing for 100% aqueous mobile phase compatibility and superior retention of polar monobactams[10].

  • Gradient Elution: Elute using a gradient of 0.01% aqueous formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min[10].

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Electrospray Ionization (ESI) negative mode[11].

    • Causality: The N-sulfonic acid group of carumonam readily loses a proton, yielding a highly stable [M−H]− precursor ion. This ensures maximum signal-to-noise ratio and high sensitivity[11].

HPLC S1 Plasma Sample + IS S2 Protein Precipitation (Acetonitrile) S1->S2 Denaturation S3 Centrifugation (13,200 x g) S2->S3 Phase Separation S4 LC Separation (HSS T3 Column) S3->S4 Supernatant Injection S5 ESI-MS/MS Quantification S4->S5 Gradient Elution

Step-by-step HPLC-MS/MS workflow for Carumonam pharmacokinetic quantification.

In Vitro Susceptibility Testing

To evaluate the efficacy of carumonam against clinical isolates, a standardized broth microdilution method must be employed. Carumonam demonstrates potent activity against Enterobacteriaceae and Pseudomonas aeruginosa, often yielding Minimum Inhibitory Concentrations (MIC) significantly lower than earlier generation antibiotics[9].

Protocol 2: MIC Determination (Broth Microdilution)

Objective: Determine the MIC of carumonam disodium against Gram-negative clinical isolates.

Self-Validation System: The system is self-validated by running a parallel control with Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 to ensure the MIC falls within the standardized acceptable quality control range. A sterility control (uninoculated broth) and growth control (broth + bacteria, no drug) must be included on every plate.

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: The adjustment of Ca2+ and Mg2+ is critical because physiological divalent cation concentrations stabilize the Gram-negative outer membrane. Failing to adjust this can lead to artificially low MICs, particularly for P. aeruginosa.

  • Antimicrobial Stock: Dissolve carumonam disodium in sterile water to a concentration of 1,024 µg/mL. Because it is a disodium salt, it is highly water-soluble, negating the need for organic solvents (like DMSO) that might independently inhibit bacterial growth.

  • Serial Dilution: Perform two-fold serial dilutions of the carumonam stock in CAMHB across a 96-well microtiter plate to achieve a final test range of 0.015 to 64 µg/mL.

  • Inoculum Standardization: Standardize the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a nephelometer, then dilute 1:150 in CAMHB.

  • Inoculation & Incubation: Dispense 50 µL of the diluted inoculum into each well, yielding a final well concentration of 5×105 CFU/mL. Incubate plates at 35°C for 16–20 hours. The MIC is recorded as the lowest concentration of carumonam that completely inhibits visible bacterial growth.

Conclusion

Carumonam disodium represents a sophisticated evolution in monobactam chemistry. Its N-sulfonated core and C4 substitutions provide a targeted mechanism of action against PBP3 while maintaining stability against destructive β -lactamases. By understanding the causality behind its extreme polarity and structural mimicry, researchers can deploy the self-validating analytical and microbiological protocols outlined in this guide to ensure robust, reproducible data in preclinical and clinical drug development pipelines.

References

  • National Center for Biotechnology Information. "Therapeutic Effect and Mechanisms of the Novel Monosulfactam 0073". PMC. Available at:[Link]

  • Global Substance Registration System (GSRS). "CARUMONAM SODIUM". NIH. Available at:[Link]

  • Frontiers in Chemistry. "The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition". Frontiers. Available at:[Link]

  • National Center for Biotechnology Information. "Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs". PMC. Available at:[Link]

  • U.S. Food and Drug Administration. "Clinical Pharmacology and Biopharmaceutics Review: Aztreonam". FDA. Available at:[Link]

  • ResearchGate. "A Simple HPLC Assay, with Ultraviolet Detection, For Determination of a Monobactam Antibiotic". ResearchGate. Available at:[Link]

  • RSC Publishing. "Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis". Chemical Science. Available at:[Link]

  • National Center for Biotechnology Information. "Tissue Distribution and Pharmacokinetic Characteristics of Aztreonam Based on Multi-Species PBPK Model". PMC. Available at:[Link]

Sources

Exploratory

Chemical Properties, Stability, and Formulation Kinetics of Carumonam Disodium Powder: A Technical Whitepaper

Executive Summary The formulation and stabilization of synthetic monobactam antibiotics demand a rigorous understanding of their physicochemical vulnerabilities. This technical guide explores the core chemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formulation and stabilization of synthetic monobactam antibiotics demand a rigorous understanding of their physicochemical vulnerabilities. This technical guide explores the core chemical properties, degradation kinetics, and stability-indicating workflows for Carumonam disodium powder . Designed for drug development professionals, this whitepaper synthesizes mechanistic causality with self-validating experimental protocols to ensure the structural integrity and therapeutic efficacy of the active pharmaceutical ingredient (API).

Chemical Identity and Mechanism of Action

Carumonam disodium (also known as AMA-1080) is a highly specialized, synthetic sulfonated monocyclic beta-lactam antibiotic. It is engineered for potent bactericidal activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant strains of Pseudomonas aeruginosa and Enterobacteriaceae (1)[1].

Unlike traditional bicyclic beta-lactams (such as penicillins or cephalosporins), the unique monobactam core of Carumonam disodium provides inherent structural resistance to beta-lactamase-mediated hydrolysis (2)[2]. Its mechanism of action is driven by a high-affinity binding to penicillin-binding protein 3 (PBP-3). This targeted binding halts the cross-linking of peptidoglycan layers in the bacterial cell wall, ultimately compromising structural integrity and inducing cell lysis[2].

MoA A Carumonam Disodium B Bacterial Cell Wall A->B Penetrates C PBP-3 Binding B->C Targets D Inhibition of Peptidoglycan Cross-linking C->D Induces E Cell Lysis & Death D->E Results in

Caption: Mechanism of action of Carumonam disodium targeting PBP-3.

Physicochemical Properties

The formulation of Carumonam disodium powder requires an exact understanding of its physicochemical baseline. The compound is highly soluble in aqueous environments due to its disodium salt form, but this ionic nature also dictates its environmental sensitivities (1)[1].

Table 1: Physicochemical Data Summary

PropertyValue / Description
Molecular Formula C₁₂H₁₂N₆O₁₀S₂·2Na (3)[3]
Molecular Weight 510.37 g/mol [3]
Appearance White to off-white crystalline powder
Aqueous Solubility Highly soluble (Ionic disodium salt)[1]
Primary Target Penicillin-binding protein 3 (PBP-3)[2]
pH Stability Profile Stable at neutral pH; susceptible to alkaline degradation[1]

Degradation Kinetics and Environmental Stability

The stability of Carumonam disodium is heavily pH-dependent. While it maintains structural integrity in neutral environments, it exhibits rapid hydrolytic degradation under alkaline conditions (pH > 7.0) (1)[1].

Mechanistic Causality: In an alkaline environment, hydroxide ions (OH⁻) act as potent nucleophiles. Because the beta-lactam ring is highly strained, its carbonyl carbon is highly electrophilic. The hydroxide ion attacks this carbonyl carbon, initiating a nucleophilic acyl substitution. This reaction forces the cleavage of the C-N bond, resulting in the irreversible opening of the four-membered monobactam ring[1]. The resulting open-ring degradant is microbiologically inactive. Consequently, maintaining a strictly controlled pH during synthesis, lyophilization, and clinical reconstitution is an absolute requirement for API viability.

Degradation A Intact Monobactam Ring B Alkaline Environment (pH > 7.0) A->B Exposed to C Nucleophilic Attack (OH- on Carbonyl) B->C Triggers D Ring Hydrolysis C->D Causes E Loss of Antibacterial Activity D->E Leads to

Caption: Alkaline degradation pathway of the monobactam ring.

Experimental Methodologies: Stability and Degradation Profiling

To establish a self-validating stability profile for Carumonam disodium powder, analytical scientists must employ orthogonal techniques, specifically forced degradation studies and moisture sorption analysis. The following protocols are designed to isolate specific degradation pathways and ensure data integrity.

Workflow S1 Sample Prep (Lyophilized Powder) S2 Stress Testing (Temp/Humidity/pH) S1->S2 S3 HPLC-UV Analysis (Quantification) S2->S3 S4 Kinetic Modeling (Degradation Rate) S3->S4

Caption: Step-by-step workflow for forced degradation and stability analysis.

Protocol 1: Forced Degradation and Kinetic Profiling (HPLC-UV)

Objective: To validate the stability-indicating power of the analytical method and determine the degradation kinetics of the monobactam ring under environmental stress.

Step-by-Step Workflow:

  • Baseline Preparation: Dissolve Carumonam disodium powder in a neutral phosphate buffer (pH 6.8) to a concentration of 1.0 mg/mL.

    • Causality: A neutral buffer prevents auto-degradation, establishing a stable, 100% intact baseline for comparative analysis.

  • Stress Induction: Aliquot the baseline solution into four separate vials. Apply the following stressors to isolate distinct degradation pathways:

    • Alkaline: Add 0.1 M NaOH (target pH ~10).

    • Acidic: Add 0.1 M HCl (target pH ~2).

    • Thermal: Incubate at 60°C in a dark environment.

    • Oxidative: Add 3% H₂O₂.

  • Kinetic Quenching (Critical Validation Step): At predefined intervals (t=0, 2, 4, 8, 24 hours), extract 1.0 mL from each vial. Immediately neutralize the acidic and alkaline samples with equimolar amounts of base/acid.

    • Causality: Neutralization halts the degradation reaction instantaneously. Without this step, the sample would continue to degrade while waiting in the autosampler, invalidating the kinetic time-point data.

  • Chromatographic Analysis: Inject the quenched samples into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution of 0.05 M potassium phosphate buffer and acetonitrile. Detect via UV at 254 nm to separate and quantify the intact API against its hydrolytic degradants.

Protocol 2: Moisture Sorption Isotherm Analysis (Gravimetric)

Objective: To determine the critical relative humidity (CRH) of the lyophilized powder, directly informing primary packaging and desiccant requirements.

Step-by-Step Workflow:

  • Sample Loading: Place 10-20 mg of anhydrous Carumonam disodium powder into the microbalance pan of a Dynamic Vapor Sorption (DVS) analyzer.

  • Isotherm Cycling: Program the DVS to cycle from 0% to 90% relative humidity (RH) in 10% increments at a constant 25°C.

    • Causality: Incremental RH mapping identifies the exact inflection point where capillary condensation or deliquescence occurs. Because water facilitates the hydrolytic degradation of the beta-lactam ring, identifying the CRH is vital for long-term powder stability.

  • Equilibration & Data Logging: Set the instrument to proceed to the next RH step only when the rate of mass change ( dm/dt ) falls below 0.002% per minute.

    • Causality: This self-validating parameter ensures that the recorded mass accurately reflects thermodynamic equilibrium rather than transient kinetic moisture uptake.

Conclusion

The development and handling of Carumonam disodium powder demand precise control over environmental variables, particularly pH and ambient moisture. By understanding the nucleophilic vulnerability of the monobactam ring and employing rigorous, self-validating analytical protocols like kinetic quenching and equilibrium moisture mapping, researchers can optimize formulation stability. This ensures the API retains maximum therapeutic efficacy against multidrug-resistant Gram-negative pathogens.

References

  • EvitaChem.Carumonam (disodium) (EVT-12531809) - Physical and Chemical Properties, Synthesis Analysis, and Mechanism.
  • MedChemExpress.Carumonam (AMA-1080) | Antibacterial Agent | Data Sheet & Biological Activity.
  • FDA precisionFDA / PubChem.CARUMONAM SODIUM - Chemical Structure and Moieties.

Sources

Protocols & Analytical Methods

Method

Application Note: Standardized Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Carumonam

Executive Summary Carumonam (AMA-1080) is a highly potent, synthetic N-sulfonated monocyclic beta-lactam (monobactam) antibiotic. It exhibits robust bactericidal activity against a broad spectrum of aerobic Gram-negative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carumonam (AMA-1080) is a highly potent, synthetic N-sulfonated monocyclic beta-lactam (monobactam) antibiotic. It exhibits robust bactericidal activity against a broad spectrum of aerobic Gram-negative pathogens, including Enterobacteriaceae and Pseudomonas aeruginosa, while demonstrating remarkable stability against many plasmid- and chromosomally-mediated beta-lactamases[1].

This application note provides a comprehensive, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of Carumonam using the broth microdilution method. Designed for researchers and drug development professionals, this guide synthesizes standard guidelines from the Clinical and Laboratory Standards Institute (CLSI)[2] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[3], while explaining the mechanistic causality behind critical experimental parameters.

Mechanistic Rationale & Pharmacological Context

To accurately test an antimicrobial agent, one must understand its mechanism of action. Carumonam exerts its bactericidal effect by penetrating the outer membrane porin channels of Gram-negative bacteria and specifically binding to Penicillin-Binding Protein 3 (PBP3)[1].

Unlike broad-spectrum beta-lactams, Carumonam has negligible affinity for the PBPs of Gram-positive bacteria or anaerobes[4]. By inhibiting PBP3, Carumonam halts the transpeptidation step of peptidoglycan synthesis. This localized structural failure leads to bacterial filamentation (elongation without division) and eventual osmotic cell lysis[1].

Because beta-lactams can induce filamentation, spectrophotometric (OD) reading of MIC plates is highly discouraged . Filamentous cells scatter light, artificially inflating optical density and leading to false-resistant MIC values. Therefore, visual determination of the growth pellet is the mandatory standard for this assay.

MOA Carumonam Carumonam (Monobactam) Porin Outer Membrane Porin Channel Carumonam->Porin Penetration Periplasm Periplasmic Space Porin->Periplasm PBP3 Penicillin-Binding Protein 3 (PBP3) Periplasm->PBP3 High Affinity Binding Crosslinking Peptidoglycan Cross-linking PBP3->Crosslinking Inhibits Transpeptidation CellLysis Filamentation & Cell Lysis Crosslinking->CellLysis Structural Failure

Caption: Mechanism of action of Carumonam targeting PBP3 to induce Gram-negative bacterial cell lysis.

Critical Reagents & Materials

The integrity of the MIC assay relies on the precise control of the testing environment.

  • Carumonam Sodium Salt (Reference Standard): Must be of known potency (μg/mg). Carumonam sodium is freely soluble in water[5], eliminating the need for cytotoxic organic solvents like DMSO.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The mandatory testing medium[2].

    • Causality Check: CAMHB is supplemented with physiological concentrations of Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L). These divalent cations are critical for stabilizing the outer membrane of Pseudomonas aeruginosa. If unadjusted broth is used, the outer membrane becomes artificially permeable, resulting in falsely low (hyper-susceptible) MIC values.

  • Sterile 96-well U-bottom Polystyrene Microtiter Plates: U-bottom plates concentrate the bacterial pellet at the nadir of the well, facilitating unambiguous visual reading.

  • 0.5 McFarland Barium Sulfate Standard: For standardizing the bacterial inoculum.

  • Quality Control (QC) Strains: E. coli ATCC 25922 and P. aeruginosa ATCC 27853.

Experimental Workflow Overview

Workflow Stock 1. Prepare Carumonam Stock (Solvent: Sterile Water) Dilution 2. Perform 2-Fold Serial Dilution in CAMHB (96-well U-bottom plate) Stock->Dilution Inoculation 4. Inoculate Plate (Final Concentration: 5x10^5 CFU/mL) Dilution->Inoculation Inoculum 3. Standardize Bacterial Inoculum (0.5 McFarland Standard) Inoculum->Inoculation Incubation 5. Incubate at 35±2°C for 16-20 hours (Ambient Air) Inoculation->Incubation Reading 6. Visual Determination of MIC (Lowest conc. with no visible growth) Incubation->Reading

Caption: Step-by-step workflow for the broth microdilution MIC determination of Carumonam.

Step-by-Step Broth Microdilution Protocol

Phase 1: Antibiotic Stock Preparation
  • Calculate Stock Concentration: Account for the purity and salt fraction of your Carumonam sodium powder.

    • Formula:Weight (mg) = (Volume (mL) × Concentration (μg/mL)) / Potency (μg/mg)

  • Dissolution: Dissolve the calculated mass of Carumonam sodium in sterile deionized water to achieve a primary stock concentration of 5,120 μg/mL[5].

  • Storage: Use immediately or aliquot and freeze at -80°C. Thaw aliquots only once; beta-lactam rings hydrolyze rapidly at room temperature.

Phase 2: Microtiter Plate Preparation
  • Dispense 50 μL of sterile CAMHB into wells 2 through 12 of a 96-well U-bottom plate.

  • Add 100 μL of a 128 μg/mL Carumonam working solution (diluted from stock using CAMHB) into well 1.

  • Transfer 50 μL from well 1 to well 2, mix by pipetting 3-4 times, and repeat the 2-fold serial dilution up to well 10. Discard 50 μL from well 10.

  • Self-Validation: Well 11 serves as the Growth Control (broth + bacteria, no antibiotic). Well 12 serves as the Sterility Control (broth only, no bacteria).

Phase 3: Inoculum Preparation & Standardization

Note: Beta-lactams are highly susceptible to the "inoculum effect." An inoculum that is too dense will artificially raise the MIC due to the overwhelming presence of bacterial targets and trace beta-lactamases.

  • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate (e.g., Tryptic Soy Agar).

  • Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).

  • Adjust the turbidity to match a 0.5 McFarland standard (equivalent to 1×108 CFU/mL) using a nephelometer.

  • Dilute the adjusted suspension 1:150 in CAMHB to achieve the intermediate inoculum ( 6.6×105 CFU/mL).

Phase 4: Inoculation and Incubation
  • Within 15 minutes of standardizing the inoculum, dispense 50 μL of the intermediate inoculum into wells 1 through 11.

  • The final volume in each well is 100 μL, bringing the final bacterial concentration to the CLSI/EUCAST mandated 5×105 CFU/mL [2][3].

  • Seal the plate with a breathable membrane to prevent evaporation.

  • Incubate at 35±2°C in an ambient air incubator for 16 to 20 hours.

Reading, Interpretation, & Quality Control

Visual Reading Guidelines

After 16-20 hours, examine the plate using a magnifying viewing mirror.

  • Growth Control (Well 11): Must show a distinct, turbid button of >2mm at the bottom. If growth is poor, the assay is invalid.

  • Sterility Control (Well 12): Must remain completely clear.

  • MIC Determination: The MIC is defined as the lowest concentration of Carumonam that completely inhibits visual growth of the bacteria. A single micro-colony or a faint haze (due to filamentation) should be ignored; look for the complete absence of the dense growth pellet.

Quality Control (QC) Reference Table

To validate the assay's integrity, QC strains must be run concurrently. If the MIC of the QC strains falls outside the acceptable ranges, the results for the test isolates must be discarded.

OrganismStrain DesignationExpected Carumonam MIC Range (μg/mL)Rationale for Inclusion
Escherichia coliATCC 259220.015 – 0.12Pan-susceptible Gram-negative baseline[4].
Pseudomonas aeruginosaATCC 278531.0 – 8.0Validates CAMHB cation concentration and porin penetration[4].
Staphylococcus aureusATCC 29213>32.0Negative control; Carumonam lacks Gram-positive activity[4].

Troubleshooting & Self-Validation

  • Issue: MICs for QC strains are consistently too high.

    • Causality: The bacterial inoculum was too dense (> 5×105 CFU/mL), leading to an inoculum effect. Alternatively, the Carumonam stock degraded due to improper storage or repeated freeze-thaw cycles.

  • Issue: P. aeruginosa MIC is falsely low (hyper-susceptible), but E. coli is normal.

    • Causality: The CAMHB is deficient in Calcium and Magnesium cations. This destabilizes the Pseudomonas outer membrane, allowing Carumonam to penetrate at artificially high rates.

  • Issue: "Trailing" growth observed in multiple wells.

    • Causality: This is a classic artifact of monobactams and cephalosporins. Carumonam induces filamentation. The cells elongate but do not divide, creating a faint, stringy haze. Read the MIC at the well where the distinct macroscopic pellet disappears, disregarding the faint trailing haze.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • MIC Determination of non-fastidious and fastidious organisms European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Official Monographs for Part I / Carumonam Sodium National Institute of Health Sciences (NIHS Japan) URL: [Link]

Sources

Application

Application Notes and Protocols: Agar Dilution Checkerboard Technique for Carumonam Synergy Testing

Introduction In an era of escalating antimicrobial resistance, the exploration of synergistic antibiotic combinations represents a critical frontier in infectious disease research and drug development. Combination therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In an era of escalating antimicrobial resistance, the exploration of synergistic antibiotic combinations represents a critical frontier in infectious disease research and drug development. Combination therapy can enhance efficacy, broaden the spectrum of activity, and suppress the emergence of resistant bacterial strains. Carumonam, a monobactam antibiotic, is highly resistant to breakdown by β-lactamase enzymes produced by certain bacteria.[1] It is particularly effective against a wide range of Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae, by inhibiting bacterial cell wall synthesis.[2][3][4] This is achieved through its high affinity for penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2][3] The agar dilution checkerboard technique is a robust in vitro method for quantitatively assessing the interaction between two antimicrobial agents, such as Carumonam and a partner antibiotic.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, execution, and interpretation of the agar dilution checkerboard assay for evaluating Carumonam synergy.

Principle of the Agar Dilution Checkerboard Assay

The checkerboard assay is a two-dimensional dilution method that systematically evaluates the effect of combining two antimicrobial agents at various concentrations.[5][7] The core principle is to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[5] This allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between the two drugs.[8][9]

The experimental setup involves a series of agar plates, each containing a specific combination of concentrations of the two antibiotics. These plates are then inoculated with a standardized bacterial suspension and incubated. The presence or absence of bacterial growth at each concentration point allows for the determination of the MICs of the individual agents and their combinations.

The Fractional Inhibitory Concentration (FIC) Index

The FIC index is the cornerstone of interpreting checkerboard synergy assays. It is calculated using the following formula:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[10][11][12]

The interpretation of the FIC index provides a clear classification of the interaction between the two antibiotics:[9][10][13]

FIC Index ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism

Synergy indicates that the combined effect of the two drugs is significantly greater than the sum of their individual effects.[9] Additivity suggests that the combined effect is equal to the sum of the individual effects. Indifference implies that the drugs do not interact, and their combined effect is no different from the more active drug alone. Antagonism signifies that the combined effect is less than the effect of the more active drug alone.[9]

Experimental Workflow

The following diagram illustrates the key steps in performing an agar dilution checkerboard assay for Carumonam synergy testing.

G cluster_prep Preparation Phase cluster_plate Checkerboard Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis prep_antibiotics Prepare Antibiotic Stock Solutions (Carumonam & Partner Drug) serial_dilution Create Serial Dilutions of Antibiotics prep_antibiotics->serial_dilution prep_media Prepare Molten Mueller-Hinton Agar add_to_agar Add Antibiotic Dilutions to Molten Agar prep_media->add_to_agar prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Agar Plates with Bacterial Suspension prep_inoculum->inoculate serial_dilution->add_to_agar pour_plates Pour Agar into Petri Dishes & Allow to Solidify add_to_agar->pour_plates pour_plates->inoculate incubate Incubate Plates at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MICs of Individual Drugs & Combinations incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret FIC Index for Synergy, Additivity, Indifference, or Antagonism calc_fic->interpret

Caption: Workflow for Agar Dilution Checkerboard Synergy Testing.

Detailed Protocol

This protocol is a guideline and may require optimization based on the specific bacterial strain and partner antibiotic being tested. Adherence to aseptic techniques is crucial throughout the procedure.

Materials
  • Carumonam powder (analytical grade)

  • Partner antibiotic powder (analytical grade)

  • Appropriate solvents for dissolving antibiotics

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (90 mm or 100 mm)

  • Sterile test tubes or microcentrifuge tubes

  • Sterile pipettes and tips

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35-37°C)

  • Inoculator (e.g., multipoint replicator) or sterile swabs

Step-by-Step Methodology
Part 1: Preparation of Antibiotic Stock Solutions
  • Determine the Concentration Range: Based on the known or expected MIC of Carumonam and the partner antibiotic against the test organism, determine the desired concentration range for the checkerboard assay. It is advisable to test concentrations ranging from at least four two-fold dilutions below the expected MIC to two to four two-fold dilutions above.

  • Prepare Stock Solutions: Accurately weigh and dissolve Carumonam and the partner antibiotic in their respective recommended solvents to create high-concentration stock solutions (e.g., 1280 µg/mL or higher). Ensure complete dissolution. Sterilize the stock solutions by filtration if they are not sterile.

Part 2: Preparation of Checkerboard Agar Plates
  • Prepare Molten Agar: Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to 45-50°C in a water bath.

  • Create Serial Dilutions:

    • For each antibiotic, prepare a series of two-fold dilutions from the stock solution in sterile tubes. The final concentration in the agar will be half of the concentration in the tube after mixing with an equal volume of agar.

    • For an 8x8 checkerboard, you will typically prepare 7 dilutions of each drug, plus a drug-free control.

  • Prepare Antibiotic-Agar Mixtures:

    • Label sterile Petri dishes according to the concentrations of Carumonam and the partner antibiotic they will contain.

    • For each plate, add a specific volume of the Carumonam dilution and the partner antibiotic dilution to a sterile tube.

    • Add an equal volume of the molten MHA to the tube, mix gently but thoroughly to avoid air bubbles, and immediately pour the mixture into the corresponding Petri dish.

    • Ensure a uniform agar depth of 3-4 mm.

    • Also prepare plates with serial dilutions of each antibiotic alone to determine their individual MICs.

    • Include a growth control plate containing no antibiotics.

  • Solidification: Allow the agar plates to solidify completely at room temperature on a level surface.

Part 3: Preparation of Bacterial Inoculum
  • Culture Preparation: From a fresh overnight culture plate (18-24 hours), select 3-5 well-isolated colonies of the test organism.

  • Suspension and Standardization: Suspend the colonies in a sterile broth (e.g., TSB) or saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][14] This can be done visually or using a spectrophotometer.

  • Final Inoculum Dilution: Dilute the standardized suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot when using a multipoint replicator.

Part 4: Inoculation and Incubation
  • Inoculation: Inoculate the surface of each agar plate with the prepared bacterial suspension. A multipoint replicator is recommended for standardized inoculation. Alternatively, a sterile swab can be used to streak the entire surface of the plate.

  • Incubation: Allow the inoculum to dry completely before inverting the plates. Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere. Incubation conditions may need to be adjusted for fastidious organisms.

Part 5: Reading and Interpreting Results
  • Determine MICs: After incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Record Data: Record the MIC of Carumonam alone, the MIC of the partner antibiotic alone, and the MICs of all synergistic combinations.

  • Calculate FIC Index: For each combination that shows no growth, calculate the FIC index using the formula provided earlier. The lowest FIC index value is typically reported as the result of the synergy test.

Data Presentation and Interpretation

The results of a checkerboard assay are best presented in a tabular format. Below is an example of how to structure a data table for recording and analyzing the results.

Example Data Table
Carumonam (µg/mL)Partner Drug (µg/mL)Growth (+/-)FIC IndexInterpretation
MICCarumonam0---
0MICPartner---
1/2 MICCaru1/8 MICPartner-0.625Additive
1/4 MICCaru1/4 MICPartner-0.5Synergy
1/8 MICCaru1/2 MICPartner-0.625Additive
...............
Visualizing FIC Index Interpretation

The following diagram provides a visual representation of the different interpretations of the FIC index.

FIC_Interpretation cluster_synergy Synergy cluster_additive Additive cluster_indifference Indifference cluster_antagonism Antagonism syn FIC Index <= 0.5 add 0.5 < FIC Index <= 1.0 ind 1.0 < FIC Index <= 4.0 ant FIC Index > 4.0

Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the agar dilution checkerboard assay, the following self-validating measures should be implemented:

  • Quality Control Strains: Always include a well-characterized quality control strain (e.g., E. coli ATCC 25922 or P. aeruginosa ATCC 27853) for which the MICs of the test antibiotics are known. The results for the QC strain should fall within the acceptable ranges as defined by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

  • Growth and Sterility Controls: A growth control plate (no antibiotics) must show confluent growth, confirming the viability of the inoculum. A sterility control plate (no inoculum) should show no growth, confirming the sterility of the media and aseptic technique.

  • Reproducibility: The assay should be performed in triplicate on different days to ensure the reproducibility of the results.

  • Standardization: Strict adherence to standardized procedures, such as the inoculum density and incubation conditions, is paramount for obtaining accurate and comparable results.[17]

Conclusion

The agar dilution checkerboard technique is a powerful and widely used method for assessing antibiotic synergy.[5] When meticulously performed, this assay can provide valuable insights into the potential of Carumonam in combination with other antimicrobial agents. The quantitative data generated, in the form of the FIC index, allows for a clear and standardized interpretation of the drug interaction. This information is invaluable for guiding further preclinical and clinical research in the development of novel combination therapies to combat multidrug-resistant bacterial infections.

References

  • Vertex AI Search. (n.d.). The Fractional Inhibitory Concentration (FIC) Index as a Measure of Antibiotic Synergy.
  • GARDP Revive. (n.d.). Fractional inhibitory concentration (FIC) index.
  • Bio-protocol. (2025). Checkerboard (synergy) assays. mBio.
  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing.
  • Crimson Publishers. (2021, August 4). Synergy Test for Antibacterial Activity: Towards the Research for a Consensus between the Fractional Inhibitory Concentration (Checkboard Method) and the Increase in Fold Area (Disc Diffusion Method).
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
  • GARDP Revive. (n.d.). Checkerboard assay.
  • BenchChem. (2025). Application Notes and Protocols for Checkerboard Synergy Assay with Targocil-II.
  • ResearchGate. (2016, September 9). How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown?
  • Bio-protocol. (2021). Checkerboard Method. Frontiers in Pharmacology.
  • Patsnap Synapse. (2024, June 14). What is Carumonam Sodium used for?
  • MedChemExpress. (n.d.). Carumonam (AMA-1080).
  • Wikipedia. (n.d.). Carumonam.
  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) and Checkerboard Method.
  • Garcia, L. S. (2014). Synergism Testing: Broth Microdilution Checkerboard and Broth Macrodilution Methods. In Clinical Microbiology Procedures Handbook (3rd ed.). American Society of Microbiology.
  • Inxight Drugs. (n.d.). CARUMONAM.
  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing (30th ed.).
  • Clinical and Laboratory Standards Institute. (2024, February). M100-Ed34 Tables 1A-1C.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for the Quantification of Carumonam

Introduction and Clinical Relevance Carumonam is a highly effective, synthetic N-sulfonated monocyclic beta-lactam (monobactam) antibiotic. It demonstrates exceptional stability against beta-lactamases and exhibits poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Relevance

Carumonam is a highly effective, synthetic N-sulfonated monocyclic beta-lactam (monobactam) antibiotic. It demonstrates exceptional stability against beta-lactamases and exhibits potent in vitro and in vivo activity against aerobic Gram-negative bacteria, including Enterobacteriaceae[1]. In clinical pharmacology and drug development, precise quantification of carumonam in biological matrices (such as plasma and urine) is critical for establishing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Reliable analytical methods are essential for dose optimization, particularly in special populations like cystic fibrosis (CF) patients, where altered renal clearance and volume of distribution necessitate tailored dosing regimens[2].

Analytical Rationale and Method Development

Analyte Chemistry and Column Selection

Carumonam sodium is a highly polar, hydrophilic molecule due to its sulfamate and carboxylate functional groups. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar compounds elute near the void volume, leading to poor resolution from endogenous matrix components. To counteract this, the method employs an ion-suppression reversed-phase strategy [3].

Causality of the Mobile Phase: By utilizing an acidic mobile phase containing ammonium sulfate and acetic acid, the ionization of carumonam's carboxylate moiety is suppressed. This shifts the equilibrium toward the unionized, more lipophilic form, significantly enhancing its retention and peak symmetry on a hydrophobic C18 (octadecylsilane) stationary phase[4].

Detection Wavelength

Carumonam features a conjugated monobactam ring system that absorbs ultraviolet (UV) light. While maximum absorbance can vary slightly depending on the solvent pH, UV detection at 254 nm provides an optimal balance of high sensitivity for the analyte and minimal background interference from biological matrix components[4].

Experimental Protocols

Reagents and Materials
  • Reference Standard: Carumonam Sodium (Purity > 99.0%).

  • Reagents: HPLC-grade Methanol (CH₃OH), Glacial Acetic Acid (CH₃COOH), Ammonium Sulfate ((NH₄)₂SO₄), and Ultrapure Water (18.2 MΩ·cm).

  • Stationary Phase: Inertsil ODS-2 (or equivalent C18), 5 µm particle size, 150 mm × 4.0 mm I.D[4].

Chromatographic Conditions

The following isocratic conditions are designed to provide a self-validating system where the retention time and peak symmetry serve as continuous indicators of mobile phase integrity and column health.

ParameterSpecificationRationale
Column C18, 150 x 4.0 mm, 5 µmProvides the necessary hydrophobic surface area for retention.
Mobile Phase 0.1 g/L (NH₄)₂SO₄ / CH₃OH / CH₃COOH (Ratio: 97:2:1, v/v/v)Ion-suppression (pH control) and weak organic modifier for optimal elution[4].
Flow Rate 1.4 mL/minBalances rapid analysis time (~12 min run) with acceptable backpressure[4].
Column Temperature 25 °C (Ambient)Ensures reproducible retention times and mobile phase viscosity[4].
Detection UV at 254 nmMaximizes signal-to-noise ratio for the monobactam core[4].
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity[4].
Sample Preparation Workflow (Biological Matrices)

To ensure trustworthiness, the sample preparation must efficiently precipitate proteins while preventing the degradation of the beta-lactam ring, which is highly susceptible to hydrolysis.

Step-by-Step Plasma Extraction:

  • Aliquot: Transfer 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold Methanol (or Acetonitrile) containing 0.1% Acetic Acid. Note: The acidic, cold environment minimizes beta-lactam ring hydrolysis during extraction.

  • Vortexing: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Filtration: Transfer the clear supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

  • Injection: Inject 10 µL of the filtrate into the HPLC system.

System Suitability and Validation

A self-validating protocol requires running system suitability standards prior to sample analysis.

  • Retention Time (Rt): Carumonam should elute at approximately 6.0 - 8.0 minutes depending on the exact dead volume of the system[4].

  • Tailing Factor (Tf): Must be ≤ 1.5. A higher tailing factor indicates secondary interactions (e.g., exposed silanol groups), signaling the need for column regeneration.

  • Theoretical Plates (N): > 3000 to ensure adequate column efficiency.

Quantitative Data and Validation Summary

The method must be validated according to ICH guidelines (Q2 R1) for linearity, precision, and accuracy. Below is a representative summary of expected validation parameters for Carumonam quantification in plasma.

Validation ParameterAcceptance CriteriaTypical Result
Linearity Range R² ≥ 0.9990.5 – 100 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:10.5 µg/mL
Intra-day Precision (RSD) ≤ 2.0%1.2% at 10 µg/mL
Inter-day Precision (RSD) ≤ 5.0%2.8% at 10 µg/mL
Recovery (Accuracy) 95.0% – 105.0%98.5% ± 1.5%

Workflow Visualization

The following diagram illustrates the logical progression of the sample preparation and chromatographic analysis, highlighting the critical control points in the methodology.

HPLC_Workflow A Biological Sample (Plasma/Urine) B Protein Precipitation (Cold Methanol + 0.1% Acetic Acid) A->B Add Solvent C Centrifugation (10,000 x g, 10 min, 4°C) B->C Denature D Supernatant Extraction & PTFE Filtration (0.22 µm) C->D Isolate E HPLC-UV Analysis (C18 Column, 254 nm, Isocratic) D->E Inject 10 µL F Data Acquisition & PK Quantification E->F Detect

Caption: Step-by-step workflow for the extraction and HPLC-UV quantification of Carumonam.

References

  • Bulitta, J. B., et al. "Comparison of the pharmacokinetics and pharmacodynamic profile of carumonam in cystic fibrosis patients and healthy volunteers." Diagnostic Microbiology and Infectious Disease, 2009. 2

  • GL Sciences Inc. "Analysis of Carumonam Sodium (Under the Condition of Japanese Pharmacopoeia 16)." GL Sciences Application Notes, Data No. LA994-0894. 4

  • "Multiple intravenous dose pharmacokinetic study of carumonam in healthy subjects." Journal of Antimicrobial Chemotherapy. 5

  • Egger, H., Fischer, G. "Determination of the monocyclic beta-lactam antibiotic carumonam in plasma and urine by ion-pair and ion-suppression reversed-phase high-performance liquid chromatography." Journal of Chromatography, 1987. 3

Sources

Application

Application Notes: Carumonam as a Molecular Probe for Elucidating Bacterial β-Lactamase Activity and Resistance Profiles

Introduction The escalating crisis of antibiotic resistance, largely driven by the production of β-lactamase enzymes, necessitates the development of sophisticated research tools to understand and combat these mechanisms...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The escalating crisis of antibiotic resistance, largely driven by the production of β-lactamase enzymes, necessitates the development of sophisticated research tools to understand and combat these mechanisms.[1] β-lactamases inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[2] Carumonam, a synthetic N-sulfonated monobactam, presents a unique molecular structure that confers high stability against hydrolysis by a wide array of common plasmid- and chromosomally-mediated β-lactamases.[3][4][5] Unlike broad-spectrum inhibitors, Carumonam's primary utility in a research context is not to inhibit these enzymes directly, but to serve as a highly stable molecular probe. Its antibacterial action is exerted by targeting and inhibiting Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria, a critical enzyme in cell wall synthesis.[6][7][8]

This stability makes Carumonam an invaluable tool for researchers, scientists, and drug development professionals. By comparing the activity of Carumonam with that of more labile β-lactams, it is possible to dissect resistance profiles, infer the presence of specific β-lactamase classes, and quantitatively assess the substrate specificity of purified enzymes. This guide provides the scientific rationale, detailed protocols, and data interpretation frameworks for leveraging Carumonam in the study of β-lactamase activity.

Section 1: Scientific Principles and Rationale

The Duality of Action: PBP Targeting and β-Lactamase Stability

Carumonam's efficacy as a research tool stems from its distinct mode of action and its chemical resilience.

  • Primary Target (Antibacterial Action): Carumonam's bactericidal effect is achieved by binding with high affinity to PBP3 of Gram-negative bacteria such as Enterobacteriaceae and Pseudomonas aeruginosa.[6][9][10] This inhibition disrupts the transpeptidation step of peptidoglycan synthesis, leading to the formation of long, non-viable bacterial filaments and eventual cell lysis.[6][8] It has negligible affinity for the PBPs of Gram-positive organisms like Staphylococcus aureus, explaining its lack of activity against them.[6][10]

  • Secondary Characteristic (Research Utility): Structurally, Carumonam is highly resistant to hydrolysis by many prevalent β-lactamases, including most Ambler Class A (e.g., TEM, SHV) and Class C (AmpC) enzymes.[3][11][12] Studies have shown it is significantly more stable than other monobactams like aztreonam against certain enzymes, such as the K-1 β-lactamase of Klebsiella oxytoca.[5][11]

This combination allows researchers to uncouple the effect of β-lactamase-mediated degradation from the inherent susceptibility of the bacterial cell wall synthesis machinery.

The Logic of a Molecular Probe

The core application of Carumonam is in comparative analysis. If a bacterial isolate is resistant to a β-lactamase-labile antibiotic (e.g., ampicillin) but remains susceptible to Carumonam, the logical inference is that the resistance mechanism is primarily enzymatic degradation by a β-lactamase that is ineffective against the monobactam structure of Carumonam. Conversely, if the isolate is resistant to both, the mechanism may involve a β-lactamase capable of hydrolyzing Carumonam, target modification (PBP3), or other mechanisms like efflux pumps.

start Bacterial Isolate with Unknown Resistance Profile mic_test Perform MIC Testing with a Panel of β-Lactams start->mic_test panel Panel Includes: - Penicillin G (Labile) - Ceftazidime (Less Labile) - Carumonam (Stable) mic_test->panel results Analyze MIC Results mic_test->results case1 High MIC (Resistant) to Penicillin G Low MIC (Susceptible) to Carumonam results->case1 Scenario 1 case2 High MIC (Resistant) to Penicillin G High MIC (Resistant) to Carumonam results->case2 Scenario 2 inference1 Inference: Resistance is likely mediated by a β-lactamase that cannot hydrolyze Carumonam (e.g., Class A) case1->inference1 inference2 Inference: Resistance may be due to: - A broad-spectrum β-lactamase - PBP3 target modification - Efflux pump activity case2->inference2

Caption: Logical workflow for using Carumonam to infer resistance mechanisms.

Section 2: Experimental Applications and Protocols

Application 1: Comparative Minimum Inhibitory Concentration (MIC) Profiling

Objective: To qualitatively assess the β-lactamase profile of a bacterial isolate by comparing its susceptibility to Carumonam against a panel of β-lactam antibiotics with varying stability.

Methodology: Broth microdilution is the standard method for determining MIC values. This protocol is a general guideline and should be adapted based on CLSI or EUCAST standards.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be the working inoculum.

  • Antibiotic Plate Preparation:

    • Prepare stock solutions of Carumonam, ampicillin, ceftazidime, and other desired antibiotics in an appropriate solvent (e.g., water or DMSO) at a high concentration (e.g., 1280 µg/mL).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in MHB. For a typical range of 128 to 0.125 µg/mL, add 100 µL of MHB to wells 2-11. Add 200 µL of the starting antibiotic concentration (e.g., 256 µg/mL) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 1-10 now contain 100 µL of antibiotic at concentrations from 128 to 0.25 µg/mL. Well 11 serves as the growth control (no antibiotic).

    • The final antibiotic concentrations will be halved upon addition of the inoculum.

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the working bacterial inoculum to each well (wells 1-11). The final inoculum in each well will be ~7.5 x 10⁵ CFU/mL.

    • Well 12 should contain only 200 µL of sterile MHB to serve as a sterility control.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Data Interpretation:

The results can be summarized in a table to easily compare resistance profiles.

Bacterial Strainβ-Lactamase ProfileAmpicillin MIC (µg/mL)Ceftazidime MIC (µg/mL)Carumonam MIC (µg/mL)Inferred Mechanism
E. coli ATCC 25922Wild-Type (None)40.250.125Susceptible
E. coli (TEM-1)Class A Penicillinase>2560.50.25Penicillinase activity; Carumonam is stable.
K. pneumoniae (KPC-2)Class A Carbapenemase>2566416Broad-spectrum hydrolysis, including Carumonam.
P. aeruginosa (PBP3 mut)PBP3 Alteration>256>256>256Target-site modification; resistance to all agents.
Application 2: Quantifying Carumonam Stability with Purified β-Lactamases

Objective: To determine the rate of hydrolysis of Carumonam by a purified β-lactamase enzyme relative to a known labile substrate, such as Nitrocefin.

Methodology: A spectrophotometric assay is used to monitor the hydrolysis of a chromogenic substrate in the presence and absence of Carumonam as a potential substrate/inhibitor. Nitrocefin is an ideal reporter substrate, as its hydrolysis results in a distinct color change from yellow to red, which can be monitored by an increase in absorbance at 486 nm.[13][14][15]

Protocol: Spectrophotometric Hydrolysis Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0.

    • Nitrocefin Stock: Prepare a 10 mg/mL stock solution in DMSO.[13]

    • Nitrocefin Working Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM (or a concentration appropriate for the enzyme's Km).

    • Carumonam Solution: Prepare a stock solution (e.g., 10 mM) in Assay Buffer.

    • Enzyme Solution: Dilute the purified β-lactamase in Assay Buffer to a working concentration that gives a linear reaction rate with Nitrocefin for at least 5-10 minutes.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of Assay Buffer to the appropriate wells.

    • Add 10 µL of the enzyme solution to each well.

    • To test for inhibition or competitive substrate kinetics, add 10 µL of various concentrations of Carumonam. For a direct hydrolysis measurement, add 10 µL of Assay Buffer instead.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the 100 µM Nitrocefin working solution to each well.

    • Immediately place the plate in a microplate reader set to 25°C.

    • Measure the absorbance at 486 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot for each condition.

    • To assess Carumonam's stability, compare the rate of Nitrocefin hydrolysis in the absence of Carumonam to the rate in its presence. A lack of significant change indicates Carumonam is not a substrate and a poor inhibitor.

    • To determine if Carumonam itself is hydrolyzed, one would need a UV spectrophotometer to monitor the decrease in its specific absorbance peak (around 295 nm), though this is less common than using a reporter substrate.

prep_reagents Prepare Reagents (Buffer, Enzyme, Nitrocefin, Carumonam) setup_plate Set up 96-well Plate: - Add Buffer - Add Enzyme - Add Carumonam (or Buffer control) prep_reagents->setup_plate pre_incubate Pre-incubate Plate (e.g., 5 min at 25°C) setup_plate->pre_incubate initiate Initiate Reaction: Add Nitrocefin Working Solution pre_incubate->initiate measure Kinetic Measurement: Read Absorbance @ 486 nm (every 30s for 10-20 min) initiate->measure analyze Data Analysis: Calculate Initial Velocity (V₀) Compare rates to determine stability/inhibition measure->analyze

Caption: Experimental workflow for β-Lactamase kinetic analysis.

Expected Results:

For an enzyme like TEM-1 β-lactamase, Carumonam is expected to be highly stable.

EnzymeSubstrate(s)Relative Hydrolysis Rate (%)Interpretation
TEM-1Nitrocefin (100 µM)100Baseline activity.
TEM-1Carumonam (100 µM)< 1Carumonam is not significantly hydrolyzed.
TEM-1Nitrocefin (100 µM) + Carumonam (100 µM)~95-100Carumonam does not significantly inhibit the enzyme.

Section 3: Materials and Reagents

ItemRecommended Supplier/GradePurpose
Instrumentation
Spectrophotometer/Plate ReaderCapable of kinetic reads at 486 nmEnzyme activity measurement
Incubator35-37°CBacterial growth
Biosafety CabinetClass IIAseptic technique
Consumables
96-well flat-bottom platesSterile, tissue-culture treatedMIC and kinetic assays
Pipettes and sterile tipsP10, P200, P1000Liquid handling
Reagents
CarumonamMedChemExpress, Sigma-AldrichTest compound
NitrocefinTOKU-E, Sigma-AldrichChromogenic substrate[13][15]
Ampicillin, CeftazidimeSigma-Aldrich, USP gradeControl antibiotics
Mueller-Hinton Broth (MHB)BD, OxoidBacterial growth medium
Dimethyl Sulfoxide (DMSO)ACS GradeSolvent for Nitrocefin
Sodium PhosphateReagent GradeBuffer component
Biologicals
Bacterial StrainsATCC, NCTCTest organisms

Conclusion

Carumonam is a powerful and precise tool for investigating the complex world of β-lactamase-mediated resistance. Its defining feature—high stability against enzymatic degradation coupled with potent PBP3 inhibition—allows researchers to design experiments that can effectively differentiate between resistance mechanisms. By employing Carumonam in comparative MIC profiling and in vitro enzymatic assays, scientists can gain critical insights into the substrate specificity of β-lactamases and the resistance profiles of clinically relevant pathogens. These applications are vital for both fundamental research into antibiotic resistance and the strategic development of new therapeutic agents.

References

  • Zak, O., et al. (1985). Affinity of Carumonam for Penicillin-Binding Proteins. Chemotherapy, 31(4), 246–254. Available at: [Link]

  • Jones, R. N., et al. (1986). The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam. American Journal of Clinical Pathology, 86(5), 608-18. Available at: [Link]

  • Neu, H. C., et al. (1986). The in-vitro activity and beta-lactamase stability of carumonam. Journal of Antimicrobial Chemotherapy, 18(1), 35-44. Available at: [Link]

  • Patsnap Synapse (2024). What is Carumonam Sodium used for?. Available at: [Link]

  • Semantic Scholar (N.D.). The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam. Available at: [Link]

  • Wikipedia (N.D.). Carumonam. Available at: [Link]

  • Lee, S., et al. (2022). Nitrocefin-based colorimetric assay for evaluating the β-lactam antibiotics degradation system. ResearchGate. Available at: [Link]

  • de la Cuesta, D. Z., et al. (2017). Rapid, low-cost fluorescent assay of β-lactamase-derived antibiotic resistance and related antibiotic susceptibility. PMC. Available at: [Link]

  • Imada, A., et al. (1985). In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic. Antimicrobial Agents and Chemotherapy, 27(5), 821-7. Available at: [Link]

  • Fass, R. J., & Helsel, V. L. (1985). Comparative in Vitro Antimicrobial Activity of Carumonam, a New Monocyclic Beta-Lactam. Antimicrobial Agents and Chemotherapy, 28(6), 834-836. Available at: [Link]

  • ResearchGate (2016). How to derive Km, Ki enzyme kinetics for beta lactamase and nitocefin?. Available at: [Link]

  • Liras, P., & Martín, J. F. (2022). Penicillin-Binding Proteins, β-Lactamases, and β-Lactamase Inhibitors in β-Lactam-Producing Actinobacteria: Self-Resistance Mechanisms. MDPI. Available at: [Link]

  • Hakenbeck, R., et al. (1987). Interaction of non-lytic beta-lactams with penicillin-binding proteins in Streptococcus pneumoniae. Journal of General Microbiology, 133(3), 755-60. Available at: [Link]

  • Imada, A., et al. (1985). In Vitro and in Vivo Antibacterial Activities of Carumonam (AMA-1080), a New N-sulfonated Monocyclic Beta-Lactam Antibiotic. PubMed. Available at: [Link]

  • BioVision (N.D.). Beta-Lactamase Activity Colorimetric Assay Kit. Available at: [Link]

  • Meini, S., et al. (2014). Kinetic Study of Laboratory Mutants of NDM-1 Metallo-β-Lactamase and the Importance of an Isoleucine at Position 35. PMC. Available at: [Link]

  • Assay Genie (N.D.). Beta-Lactamase Activity Colorimetric Assay Kit (384 well). Available at: [Link]

  • Zighelboim, S., & Tomasz, A. (1981). Interaction of beta-lactam antibiotics with the penicillin-binding proteins of penicillin-resistant Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 19(5), 765-72. Available at: [Link]

  • Creative Biolabs (N.D.). β-lactamase Activity Assay. Available at: [Link]

  • Al-Dabbagh, B., et al. (2007). Interactions between Penicillin-Binding Proteins (PBPs) and Two Novel Classes of PBP Inhibitors, Arylalkylidene Rhodanines and Arylalkylidene Iminothiazolidin-4-ones. PMC. Available at: [Link]

  • Noor, R., et al. (2022). Biochemical exploration of β-lactamase inhibitors. Frontiers in Microbiology. Available at: [Link]

  • St. Amant, A. H., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PMC. Available at: [Link]

  • Ekinci, D. (2018). Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. JSciMed Central. Available at: [Link]

Sources

Method

Application Note: Disk Diffusion Susceptibility Testing Protocol for Carumonam (30 µg)

Introduction & Clinical Relevance Carumonam is a synthetic, N-sulfonated monocyclic beta-lactam (monobactam) antibiotic that exhibits potent in vitro bactericidal activity against a broad spectrum of aerobic Gram-negativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

Carumonam is a synthetic, N-sulfonated monocyclic beta-lactam (monobactam) antibiotic that exhibits potent in vitro bactericidal activity against a broad spectrum of aerobic Gram-negative bacteria, including Enterobacteriaceae, Haemophilus influenzae, Neisseria spp., and Pseudomonas aeruginosa. Structurally and functionally similar to aztreonam, carumonam demonstrates high stability against many plasmid-mediated and chromosomal beta-lactamases (such as TEM, OXA, and P99). However, it lacks activity against Gram-positive organisms and anaerobes, and it remains vulnerable to hydrolysis by certain extended-spectrum beta-lactamases (ESBLs) and carbapenemases [1].

Accurate antimicrobial susceptibility testing (AST) is critical for guiding clinical interventions. This application note details the standardized disk diffusion (Kirby-Bauer) methodology for evaluating Carumonam (30 µg) susceptibility, grounded in historical baseline criteria established by multilaboratory investigations [2].

Scientific Principles: Causality & The Self-Validating System

The disk diffusion method is a highly sensitive, dynamic assay governed by the laws of radial diffusion.

  • Mechanistic Action : Carumonam selectively penetrates the outer membrane porins of Gram-negative bacteria and binds with high affinity to [3]. This specific binding halts peptidoglycan cross-linking at the division septum, leading to cell filamentation and subsequent osmotically driven cell lysis.

  • Diffusion Dynamics : When a 30 µg carumonam disk is applied to inoculated agar, it immediately absorbs water and the antibiotic diffuses radially. The critical point at which the carumonam concentration in the agar drops below the Minimum Inhibitory Concentration (MIC) for the specific isolate dictates the visible edge of the zone of inhibition.

  • The Self-Validating System : To ensure trustworthiness, this protocol functions as a self-validating system by incorporating specific Quality Control (QC) strains (E. coli ATCC 25922 and P. aeruginosa ATCC 27853) [4]. If the zone diameters for these reference strains fall outside strictly defined acceptable limits, the entire test run is invalidated. This internal control mechanism guarantees that variables such as agar depth, cation concentration, inoculum density, and disk potency are within optimal functional ranges.

MOA CAR Carumonam (30 µg Disk) DIFF Radial Diffusion in Agar CAR->DIFF OMP Outer Membrane Porins (Gram-Negative) DIFF->OMP PBP3 Binding to PBP3 (Penicillin-Binding Protein 3) OMP->PBP3 SEPT Inhibition of Septum Formation PBP3->SEPT LYSIS Cell Filamentation & Lysis SEPT->LYSIS BLAC Beta-Lactamases (e.g., ESBLs, KPCs) RES Hydrolysis of Carumonam (Resistance) BLAC->RES RES->CAR Inactivates

Caption: Mechanism of action of Carumonam targeting PBP3, and the pathway of enzymatic resistance.

Materials and Reagents

  • Test Organism : Pure culture of a Gram-negative isolate (18–24 hours old) grown on a non-selective agar plate (e.g., Tryptic Soy Agar with 5% Sheep Blood).

  • Media : Mueller-Hinton Agar (MHA) plates. Critical Parameter: Depth must be exactly 4.0 ± 0.5 mm, and pH must be 7.2–7.4 at room temperature.

  • Antimicrobial Disks : Carumonam (30 µg) susceptibility disks.

  • Suspension Medium : Sterile 0.85% physiological saline or Mueller-Hinton broth (MHB).

  • Standard : 0.5 McFarland turbidity standard (approximately 1.5 × 10⁸ CFU/mL).

  • Equipment : Sterile cotton swabs, calipers or automated zone reader, photometric device, incubator (35 ± 2 °C).

Experimental Protocol: Step-by-Step Methodology

Step 1: Inoculum Preparation (Direct Colony Suspension)
  • Select 3–5 well-isolated colonies of the same morphological type from the agar plate.

  • Suspend the colonies in 4–5 mL of sterile saline or MHB.

  • Causality: Utilizing multiple colonies rather than a single colony minimizes the risk of selecting a phenotypic variant or a mutant with atypical susceptibility, ensuring the suspension accurately represents the clinical isolate.

Step 2: Turbidity Standardization
  • Adjust the suspension turbidity to exactly match a 0.5 McFarland standard using a photometric device (absorbance at 625 nm should be 0.08–0.13).

  • Causality: Inoculum density is the most sensitive variable in disk diffusion. An inoculum that is too light will result in falsely enlarged zones (false susceptible), as the antibiotic diffuses further before the bacterial population reaches a critical mass. Conversely, an overly heavy inoculum consumes the antibiotic faster, yielding falsely small zones (false resistant).

Step 3: Inoculation of MHA
  • Dip a sterile cotton swab into the standardized suspension. Press and rotate it against the inside wall of the tube above the fluid level to remove excess liquid.

  • Streak the swab over the entire surface of the MHA plate three times, rotating the plate 60 degrees each time to ensure a uniform, confluent lawn of growth.

Step 4: Disk Application
  • Apply the 30 µg carumonam disk firmly to the agar surface within 15 minutes of inoculation.

  • Causality: Delaying disk application allows the bacteria to begin the log phase of replication before the antibiotic gradient is established, artificially reducing the zone size and compromising the assay's integrity.

Step 5: Incubation
  • Invert the plates and incubate at 35 ± 2 °C in an ambient air incubator for 16–18 hours.

Step 6: Reading and Interpretation
  • Examine the plates for confluent growth. Measure the zone of complete growth inhibition to the nearest millimeter using calipers.

  • Interpret the results using the established criteria in Table 1.

DiskDiffusion A 1. Isolate Selection (3-5 colonies) B 2. Suspension (Sterile Saline) A->B C 3. Standardization (0.5 McFarland) B->C D 4. Agar Inoculation (Confluent streaking) C->D E 5. Disk Application (30 µg Carumonam) D->E F 6. Incubation (35°C, 16-18 hrs) E->F G 7. Measurement (Calipers) F->G

Caption: Standardized workflow for the Kirby-Bauer disk diffusion susceptibility test.

Data Presentation: Interpretive Criteria and Quality Control

The following tables summarize the quantitative breakpoints and quality control parameters required to interpret and validate Carumonam (30 µg) disk diffusion results, derived from [4].

Table 1: Zone Diameter Interpretive Criteria for Carumonam (30 µg Disk)
CategoryZone Diameter (mm)MIC Correlate (µg/mL)Clinical Interpretation
Susceptible (S) ≥ 23≤ 8.0Infection may be appropriately treated with standard dosing regimens.
Intermediate (I) 18 – 2216.0Clinical efficacy may be achieved if the drug concentrates at the site of infection or if higher doses are used.
Resistant (R) ≤ 17≥ 32.0Isolate is not inhibited by the usually achievable systemic concentrations of the agent.
Table 2: Quality Control Parameters for Validation
QC StrainATCC NumberAcceptable Zone Diameter Range (mm)Acceptable MIC Range (µg/mL)
Escherichia coli2592230 – 360.03 – 0.25
Pseudomonas aeruginosa2785324 – 321.0 – 4.0

Note: If the zone diameters for the QC strains fall outside these ranges, patient isolate results from the same batch must not be reported.

Troubleshooting & Expert Insights

As an Application Scientist, diagnosing anomalous results requires tracing the physical and chemical variables of the assay:

  • Systematic False Resistance (Unusually Small Zones) :

    • Agar Depth > 4.5 mm: Thicker agar dilutes the antibiotic downward (Z-axis) rather than radially (X/Y-axis), reducing the surface concentration and shrinking the zone.

    • Disk Degradation: Monobactams are highly susceptible to moisture and heat. Disks must be stored at -20°C or 2-8°C with an active desiccant. Degraded disks will yield falsely small zones, a failure that will be immediately flagged by the E. coli ATCC 25922 QC strain falling below the 30 mm threshold.

  • Systematic False Susceptibility (Unusually Large Zones) :

    • Agar Depth < 3.5 mm: Thin agar artificially concentrates the antibiotic on the surface, pushing the MIC boundary further outward.

    • Inoculum Delay: If plates are incubated too long after swabbing but before disk application, the initial bacterial load drops out of the log phase, leading to artificially large zones.

References

  • Imada A, Kondo M, Okonogi K, Yukishige K, Kuno M. "In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic." Antimicrobial Agents and Chemotherapy. (1985). URL:[Link]

  • Fuchs PC, Jones RN, Barry AL, Thornsberry C. "Anti-Microbial Activity, Beta-Lactamase Stability, and Disk Diffusion Susceptibility Testing of Carumonam (RO 17-2301, AMA-1080), a New Monobactam." American Journal of Clinical Pathology. (1986). URL:[Link]

  • Zheng Z, et al. "Therapeutic Effect and Mechanisms of the Novel Monosulfactam 0073." Antimicrobial Agents and Chemotherapy. (2019). URL:[Link]

  • Barry AL, Thornsberry C, Jones RN, Fuchs PC. "Susceptibility testing of carumonam: interpretive criteria for 30-microgram disk tests and quality control guidelines for disk diffusion and broth microdilution methods." Journal of Clinical Microbiology. (1987). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Carumonam MIC Testing Support Center: Troubleshooting &amp; Methodological Guide

Welcome to the Technical Support Center for Carumonam susceptibility testing. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve inconsistent Mini...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carumonam susceptibility testing. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve inconsistent Minimum Inhibitory Concentration (MIC) results.

Carumonam is a synthetic monobactam antibiotic featuring a unique C-4 substitution that confers exceptional stability against most serine beta-lactamases[1]. However, achieving reproducible MIC data requires strict adherence to standardized protocols. Deviations in methodology do not just cause random noise; they trigger specific, mechanistically predictable errors such as the inoculum effect or drug hydrolysis[2].

The Causality of Inconsistent Carumonam MICs

Understanding the why behind an experimental failure is the first step in troubleshooting. Inconsistent Carumonam MICs are rarely due to the drug's intrinsic properties, but rather the physical and chemical environment of the assay:

  • The Inoculum Effect: Carumonam is highly stable against plasmid-mediated enzymes (like TEM and OXA), but an artificially high bacterial inoculum alters the enzyme-to-drug ratio[3]. This localized concentration of beta-lactamases can overwhelm the monobactam before it reaches its Penicillin-Binding Protein (PBP) targets, causing falsely elevated MICs[4].

  • Media Chemistry: Fluctuations in the pH of the broth alter the ionization state of the monobactam molecule, directly impacting its ability to penetrate Gram-negative bacterial porins[2].

  • Aqueous Instability: Like all beta-lactams, Carumonam is susceptible to spontaneous hydrolysis in aqueous solutions over time. Using degraded stock solutions will universally shift MIC values higher[2].

Validated Experimental Protocol: Broth Microdilution (BMD)

To ensure trustworthiness, your AST (Antimicrobial Susceptibility Testing) must be a self-validating system . This means incorporating internal Quality Control (QC) strains. If the QC strains fall outside the expected range, the entire assay is mechanistically invalidated and must be repeated[5].

Step-by-Step Methodology
  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to CLSI guidelines. Strictly verify the pH is between 7.2 and 7.4 at room temperature[5].

  • Antimicrobial Stock Preparation: Dissolve Carumonam powder in sterile water or phosphate buffer immediately before use to prevent hydrolysis. Prepare serial two-fold dilutions (typically ranging from 0.125 to 128 µg/mL) in a 96-well microtiter plate[6].

  • Inoculum Standardization: Select 3-5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to exactly a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL)[5].

  • Inoculation: Dilute the standardized suspension into the microtiter plate to achieve a final well concentration of exactly 5 × 10⁵ CFU/mL[1]. Critical Causality: Inoculate within 15 minutes of standardization to prevent bacterial replication prior to drug exposure.

  • Incubation: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16–20 hours in an ambient air incubator[5].

  • Endpoint Determination: Visually inspect the wells. The MIC is the lowest concentration of Carumonam that completely inhibits visible bacterial growth[5].

MIC_Workflow Start Prepare CAMHB (pH 7.2-7.4) Stock Prepare Carumonam Stock Serial 2-fold Dilutions Start->Stock Inoculum Standardize Inoculum (0.5 McFarland) Start->Inoculum Dilution Dilute & Inoculate (Final: 5x10^5 CFU/mL) Stock->Dilution Inoculum->Dilution Incubate Incubate 16-20h at 35°C Dilution->Incubate Read Read MIC Endpoint (Visual Inspection) Incubate->Read

Standardized Broth Microdilution Workflow for Carumonam MIC Determination.

Quantitative Data & Quality Control Metrics

Use the following table to validate your assay. If your ATCC strains do not fall within these exact ranges, the clinical isolate data cannot be trusted.

OrganismStrainExpected MIC Range (µg/mL)Interpretive Category
Escherichia coliATCC 259220.03 – 0.25Quality Control[7]
Pseudomonas aeruginosaATCC 278531.0 – 4.0Quality Control[7]
EnterobacteriaceaeClinical Isolates≤ 8.0Susceptible Breakpoint[3]
EnterobacteriaceaeClinical Isolates≥ 32.0Resistant Breakpoint[3]

Troubleshooting Logic & FAQs

When an assay fails, follow this diagnostic logic tree to isolate the variable causing the inconsistency.

Troubleshooting_Logic Issue Inconsistent Carumonam MIC CheckQC Are QC Strains (ATCC 25922/27853) within range? Issue->CheckQC QC_Fail QC Failed: Systemic Error CheckQC->QC_Fail No QC_Pass QC Passed: Isolate-Specific Error CheckQC->QC_Pass Yes Media Check CAMHB pH & Cations Check Drug Stock Stability QC_Fail->Media Inoculum Check Inoculum Density (Rule out Inoculum Effect) QC_Pass->Inoculum Enzyme Check for specific β-lactamases (e.g., K. oxytoca enzymes) QC_Pass->Enzyme

Diagnostic Logic Tree for Troubleshooting Inconsistent Carumonam MIC Results.

Frequently Asked Questions

Q: Why am I seeing a sudden shift in MIC values across all my tested isolates, including the QC strains? A: This indicates a systemic methodological failure. The most common cause is the degradation of the Carumonam stock solution or improper media pH[2]. Carumonam is susceptible to hydrolysis in aqueous solutions. Furthermore, CLSI guidelines strictly prohibit artificial modifications (such as altering incubation times) aimed at lowering MIC values; you must ensure your CAMHB is properly cation-adjusted and your drug stock is freshly prepared[8].

Q: The QC strains are within range, but my clinical Klebsiella isolates show highly variable, elevated MICs. Is this an experimental error? A: Not necessarily. While Carumonam is highly stable against most beta-lactamases, certain enzymes—specifically those produced by Klebsiella oxytoca—can hydrolyze monobactams at a high rate[3]. If your inoculum is even slightly too high, the localized concentration of these specific enzymes will degrade the drug, leading to a pronounced "inoculum effect"[4].

Q: How do I definitively prevent the "inoculum effect" from skewing my Carumonam results? A: The inoculum effect is driven by an artificially high ratio of bacterial cells to drug molecules. To prevent this, strict adherence to the 0.5 McFarland standard is mandatory, ensuring a final well concentration of exactly 5 × 10⁵ CFU/mL[1]. Using a spectrophotometer to verify the optical density of the initial suspension before dilution provides a more objective, self-validating check than visual comparison alone[5].

Q: Can I read the MIC endpoints using an automated spectrophotometer instead of visual inspection? A: Yes, but it requires rigorous validation. While spectrophotometric reading removes the subjectivity of visual inspection, microtiter plates must be properly agitated prior to reading to uniformly suspend the cells. However, visual inspection remains the CLSI gold standard for resolving ambiguous "trailing" endpoints, which can occur with beta-lactam antibiotics[9].

References

  • The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam - nih.gov - 3

  • Therapeutic uses of tigemonam and carumonam (WO2014071155A1) - google.com/patents - 6

  • Carumonam's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - nih.gov - 4

  • Susceptibility testing of carumonam: interpretive criteria for 30-microgram disk tests and quality control guidelines for disk diffusion and broth microdilution methods - asm.org - 7

  • Therapeutic Effect and Mechanisms of the Novel Monosulfactam 0073 - asm.org - 1

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing - clsi.org - 8

  • Broth Microdilution | MI - Microbiology - mlsascp.com - 5

  • Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 meth - antibiotics.or.jp - 9

  • What common issues should be aware of when interpreting MIC values? - researchgate.net - 2

Sources

Optimization

Improving the stability of Carumonam in culture media for long-term experiments

Welcome to the Technical Support Center for Antimicrobial Assays. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with Carumonam—a highly potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Antimicrobial Assays. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with Carumonam—a highly potent monobactam antibiotic—in prolonged in vitro settings.

Monobactams are invaluable for targeting the penicillin-binding protein 3 (PBP3) of Gram-negative bacteria[1]. However, the very structural feature that confers their activity—the strained beta-lactam ring—makes them susceptible to environmental degradation[1]. This guide provides the mechanistic causality behind these stability issues and self-validating protocols to ensure your long-term experimental data remains robust and reproducible.

Part 1: Visualizing the Challenge

To understand how to protect Carumonam in culture, we must first understand its dual reactivity. The molecule must remain intact to engage its biological target, but the aqueous, warm, and often slightly alkaline environment of standard culture media actively promotes its degradation.

G C Carumonam (Active) PBP3 Binds PBP3 C->PBP3 Target Engagement Hydro Aqueous Hydrolysis (pH > 6.0, 37°C) C->Hydro Media Incubation Lysis Bacterial Cell Lysis PBP3->Lysis Inhibits Cross-linking Inactive Ring-Opened Metabolite (Inactive) Hydro->Inactive Beta-lactam Cleavage

Caption: Carumonam pathway: Target engagement vs. aqueous degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does Carumonam lose efficacy in standard culture media during experiments lasting longer than 12–24 hours? A: The loss of efficacy is driven by the hydrolysis of the monocyclic beta-lactam ring. In aqueous solutions, the carbonyl carbon of the beta-lactam ring is vulnerable to nucleophilic attack by water molecules or primary amines present in the culture media (e.g., amino acids in Mueller-Hinton broth). Once the ring opens, the molecule can no longer form the stable acyl-enzyme complex required to inhibit bacterial transpeptidases, rendering it biologically inactive[1].

Q2: What are the optimal physicochemical conditions for Carumonam stability, and how do they conflict with cell culture? A: Kinetic degradation studies show that Carumonam achieves maximum stability in aqueous solutions at a slightly acidic pH range of 4.9 to 5.8 at 35°C[2]. However, standard bacterial growth media (like Cation-Adjusted Mueller-Hinton Broth or Luria-Bertani broth) are typically buffered to a physiological pH of 7.2–7.4 to support optimal logarithmic growth[3]. This higher pH exponentially accelerates the pseudo-first-order degradation kinetics of the drug.

Q3: If I cannot lower the pH of my media without harming my bacterial isolates, how can I maintain therapeutic concentrations for a 48-hour time-kill assay? A: You must abandon the "single-dose" paradigm and adopt a Supplement Dosing Strategy [4]. Because Carumonam degrades at a predictable rate in a given medium, you can calculate its specific half-life under your exact assay conditions. By spiking in calculated fractional doses of fresh Carumonam at regular intervals, you counteract the degradation curve and maintain the drug concentration within a tight, therapeutically relevant window (e.g., ±20% of the target MIC).

Part 3: Quantitative Stability Data

To effectively plan your dosing intervals, you must reference the baseline stability and pharmacokinetic parameters of Carumonam. The table below synthesizes half-life data across different environments to guide your experimental design.

Environment / ConditionpH LevelTemperatureEstimated Half-Life (t½)Reference
Aqueous Solution (Optimal) 4.9 – 5.835°C> 48 hours (Highly Stable)[2]
Standard Broth (e.g., CA-MHB) 7.2 – 7.437°C~ 12 – 18 hours*[4]
Human Serum / Plasma ~ 7.437°C1.3 – 1.7 hours[5],[6]

*Note: Broth stability varies significantly based on the specific nucleophilic composition of the media batch. Empirical validation is required.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, you must empirically determine the degradation rate of Carumonam in your specific laboratory setup before executing the main experiment.

Protocol A: Delay-Time Bioassay for Determining Media-Specific Half-Life

This protocol uses bacterial growth kinetics as a proxy for drug concentration, eliminating the need for continuous LC-MS/MS sampling[7].

  • Media Preparation: Prepare your standard culture medium (e.g., MOPS-buffered broth or CA-MHB) and warm it to 37°C.

  • Pre-incubation (Degradation Phase): Inoculate a sterile flask of the media with Carumonam at 4× the known Minimum Inhibitory Concentration (MIC). Incubate this flask at 37°C on a shaker.

  • Time-Course Sampling: At T=0,4,8,12,and 24 hours, extract a 1 mL aliquot from the pre-incubated flask.

  • Inoculation: Immediately inoculate each extracted aliquot with a standardized bacterial suspension (e.g., 5×105 CFU/mL of a susceptible E. coli strain).

  • Growth Monitoring: Place the samples in a continuous-reading microplate spectrophotometer (OD600) at 37°C.

  • Data Analysis & Self-Validation: As the drug degrades during the pre-incubation phase, the time it takes for the bacteria to overcome the remaining drug and reach exponential growth (the "delay time") will decrease. Plot the delay time against the pre-incubation time to calculate the exact half-life[7]. Validation step: Always run a T=0 control where fresh drug is added simultaneously with the bacteria to establish the baseline delay time.

Protocol B: Executing the Supplement Dosing Strategy

Once the half-life ( t1/2​ ) is known, use this workflow to maintain stable concentrations in long-term cultures[4].

  • Calculate the Re-dosing Fraction: Use the exponential decay formula N(t)=N0​(1/2)t/t1/2​ . If your assay requires a concentration of 10 mg/L, and the drug degrades to 7.5 mg/L after 6 hours, your supplement dose at T=6 must be exactly 2.5 mg/L.

  • Prepare a High-Concentration Stock: Dissolve Carumonam in sterile water at 1000× the target concentration. This ensures that adding the supplement dose does not significantly alter the total volume or nutrient concentration of the culture.

  • Aseptic Spiking: At the calculated intervals, briefly pause the incubation, aseptically add the micro-volume supplement dose, vortex gently for 3 seconds to ensure homogenous distribution, and immediately return the culture to the incubator.

Workflow Start Determine Drug Half-Life in Specific Media Calc Calculate Supplement Dose & Interval Start->Calc Init Initial Dosing (T=0) Calc->Init Incubate Incubate Culture Init->Incubate Check Time = Dosing Interval? Incubate->Check Dose Spike Supplement Dose Check->Dose Yes End End of Experiment Check->End No (Assay Complete) Dose->Incubate

Caption: Workflow for implementing a supplement dosing strategy.

References

  • Grokipedia - Carumonam. Available at: [Link][2]

  • PLOS One - Stability of β-lactam antibiotics in bacterial growth media. Available at:[Link][3]

  • PubMed / NIH - Pharmacokinetics of carumonam after single and multiple 1- and 2-g dosage regimens. Available at:[Link][5]

  • ResearchGate - (PDF) Stability of β-lactam antibiotics in bacterial growth media. Available at:[Link][7]

  • ResearchGate - Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Available at:[Link][4]

  • PubMed / NIH - Pharmacokinetics and tissue penetration of carumonam, a new synthetic monobactam. Available at:[Link][6]

  • PubMed Central / NIH - The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available at:[Link][1]

Sources

Troubleshooting

Carumonam Stability and Handling: A Technical Guide for Researchers

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for minimizing the degradation of Carumonam during experimental proced...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for minimizing the degradation of Carumonam during experimental procedures. By understanding the chemical properties of Carumonam and the factors that influence its stability, you can ensure the integrity and reproducibility of your research results.

Introduction to Carumonam

Carumonam is a synthetic monobactam antibiotic with potent activity against a wide range of aerobic Gram-negative bacteria.[1][2][3] Its structure, featuring a β-lactam ring, is the core of its antibacterial activity, but also the primary site of instability. Like other β-lactam antibiotics, Carumonam is susceptible to degradation via hydrolysis, which can be influenced by various experimental conditions. This guide will provide detailed information and protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Carumonam?

The primary degradation pathway for Carumonam, like other β-lactam antibiotics, is the hydrolysis of the four-membered β-lactam ring. This process is catalyzed by both acidic and basic conditions and leads to the loss of antibacterial activity.

Q2: What are the ideal storage conditions for solid Carumonam?

Solid Carumonam is a colorless powder and should be stored in a cool, dry, and dark place.[4] Refer to the manufacturer's instructions for specific temperature recommendations, but generally, refrigeration at 2-8°C is advisable.

Q3: How should I prepare a stock solution of Carumonam?

Carumonam is soluble in dimethyl sulfoxide (DMSO).[4] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Q4: How long is a Carumonam stock solution stable?

The stability of a Carumonam stock solution depends on the solvent and storage conditions. A stock solution in DMSO, when stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, can be stable for several weeks to months. However, it is always best to prepare fresh solutions for critical experiments.

Q5: Can I use water to dissolve Carumonam?

While Carumonam is used in aqueous solutions for administration, its stability in water is pH-dependent. For experimental purposes, preparing a stock solution in an organic solvent like DMSO is generally recommended to enhance stability and solubility.

Troubleshooting Guide

Problem Possible Cause Solution
Loss of antibacterial activity in my assay. Degradation of Carumonam in the experimental medium.Prepare fresh Carumonam solutions for each experiment. Ensure the pH of your buffer or medium is within the optimal stability range for Carumonam (ideally pH 4-6). Minimize the time Carumonam is in an aqueous solution at non-optimal pH or elevated temperatures.
Inconsistent results between experiments. Inconsistent preparation or storage of Carumonam solutions.Standardize your protocol for preparing and storing Carumonam stock solutions. Use single-use aliquots to avoid degradation from multiple freeze-thaw cycles.
Precipitation of Carumonam in the final dilution. The final concentration of DMSO is too high, or the aqueous buffer is incompatible.Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system and to maintain solubility. If precipitation occurs, try a different buffer system.

Experimental Protocols

Protocol 1: Preparation of Carumonam Stock Solution

Objective: To prepare a stable, high-concentration stock solution of Carumonam for use in various experimental procedures.

Materials:

  • Carumonam powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Equilibrate the Carumonam powder to room temperature before opening the vial to prevent condensation.

  • Aseptically weigh the desired amount of Carumonam powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the Carumonam is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected polypropylene tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of Carumonam

Objective: To intentionally degrade Carumonam under controlled stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • Carumonam stock solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • UV lamp

  • HPLC system with a C18 column and UV detector

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the Carumonam stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take a sample, neutralize it with NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix an aliquot of the Carumonam stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, take a sample, neutralize it with HCl, and analyze by HPLC.

  • Oxidative Degradation: Mix an aliquot of the Carumonam stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period. At each time point, take a sample and analyze by HPLC.

  • Photodegradation: Expose an aliquot of the Carumonam stock solution to UV light (e.g., 254 nm) for a defined period. Protect a control sample from light. Analyze both samples by HPLC.

  • Thermal Degradation: Incubate an aliquot of the Carumonam stock solution at an elevated temperature (e.g., 60°C) for a defined period. Analyze the sample by HPLC.

Analysis:

  • Monitor the decrease in the peak area of the parent Carumonam peak and the appearance of new peaks corresponding to degradation products.

  • A stability-indicating HPLC method should be able to resolve the parent drug from all major degradation products.

Visualizing Carumonam's Degradation Pathway

The primary degradation of Carumonam involves the hydrolysis of the β-lactam ring, a process that is accelerated in both acidic and basic conditions.

Carumonam_Degradation Carumonam Carumonam (Active) Inactive_Product Inactive Product (Hydrolyzed β-lactam ring) Carumonam->Inactive_Product Hydrolysis (H⁺ or OH⁻ catalyzed)

Sources

Optimization

Technical Support Center: Adjusting for the Inoculum Effect in Carumonam MIC Testing

Welcome to the Advanced Antimicrobial Susceptibility Testing (AST) support center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Antimicrobial Susceptibility Testing (AST) support center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and standardize Minimum Inhibitory Concentration (MIC) testing for Carumonam.

Carumonam is a potent monobactam antibiotic. However, like many β -lactams, its in vitro efficacy is highly dependent on the initial bacterial density—a phenomenon known as the inoculum effect (IE) . This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to generate reproducible, publication-quality data.

Frequently Asked Questions (FAQs): Mechanism & Causality

Q1: What exactly is the "inoculum effect" in the context of Carumonam? A1: The inoculum effect is defined as a significant attenuation of an antimicrobial's activity (typically a 8-fold increase in MIC) when the bacterial inoculum is increased from the standard 5×105 CFU/mL to a high concentration, such as 5×107 CFU/mL[1].

Q2: Why does Carumonam exhibit this effect against specific Gram-negative isolates? A2: The causality lies in enzyme kinetics and microenvironmental accumulation. While Carumonam is highly stable against many chromosomal β -lactamases, it can be slowly hydrolyzed by specific plasmid-mediated extended-spectrum β -lactamases (ESBLs) or hyperproduced AmpC enzymes[2]. At standard inocula, the rate of drug influx exceeds the rate of enzymatic cleavage, resulting in cell death. However, at 107 CFU/mL, the sheer volume of secreted or periplasmic β -lactamases creates a "sink" that rapidly degrades Carumonam before it can bind to Penicillin-Binding Protein 3 (PBP3)[3].

Q3: How strict are the standard inoculum guidelines? A3: Extremely strict. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) mandate a target of 5×105 CFU/mL[4]. The acceptable tolerance is narrow: 2×105 to 8×105 CFU/mL[5]. Drifting to 106 CFU/mL can artificially inflate Carumonam MICs in ESBL-producing strains, leading to false-resistant classifications.

Troubleshooting Guide: Resolving Inconsistent MICs

Issue: High well-to-well or day-to-day variability in Carumonam MIC values for the same isolate. Root Cause: Subjective inoculum standardization. Relying solely on visual comparisons to a 0.5 McFarland standard often results in actual cell densities ranging from 1×108 to 3×108 CFU/mL before dilution, pushing the final test wells outside the CLSI tolerance zone. The Fix (Causality-Driven): Transition from visual McFarland standards to precise spectrophotometric OD 600​ measurements. Different species (e.g., mucoid Klebsiella pneumoniae vs. non-mucoid Escherichia coli) scatter light differently. You must establish a species-specific OD 600​ -to-CFU conversion curve.

Issue: The MIC shift between standard and high inoculum is ambiguous (e.g., only a 2-fold or 4-fold increase). Root Cause: Plasmid loss or variable enzyme induction. The Fix: Ensure the isolate is grown under mild selective pressure prior to the assay if plasmid maintenance is an issue. Additionally, for inducible AmpC producers, Carumonam is a weak inducer; the baseline enzyme levels might be too low to trigger a massive IE unless pre-induced.

Self-Validating Experimental Protocol: Profiling the Inoculum Effect

To ensure trustworthiness, an MIC protocol cannot rely on assumptions; it must be a self-validating system . This means the exact CFU/mL in your test wells must be mathematically proven post-experiment via retrospective plating[6].

Step-by-Step Methodology
  • Isolate Preparation: Grow the test isolate and the quality control strain (E. coli ATCC 25922) overnight on Mueller-Hinton (MH) agar at 37°C.

  • Spectrophotometric Standardization: Suspend 3-5 distinct colonies in sterile saline. Adjust the suspension using a spectrophotometer to an OD 600​ of 0.08–0.1 (approximately 1×108 CFU/mL).

  • Inoculum Branching:

    • Standard Inoculum: Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB), then 1:2 into the test wells to achieve a final target of 5×105 CFU/mL.

    • High Inoculum: Dilute the suspension directly 1:2 into the test wells to achieve a final target of 5×107 CFU/mL.

  • Carumonam Microdilution: Inoculate 96-well plates containing 2-fold serial dilutions of Carumonam (range: 0.06 to 128 µg/mL). Incubate at 37°C for 16–20 hours.

  • The Self-Validation Step (Retrospective Plating): Immediately after inoculating the 96-well plates, remove a 10 µL aliquot from the positive control wells (no antibiotic) of both the Standard and High inoculum branches. Perform serial dilutions and plate on MH agar. Count colonies the next day to definitively prove the starting inoculum fell within the 2−8×105 CFU/mL CLSI range[5].

  • Data Analysis: Record the MIC. An inoculum effect is confirmed if the High Inoculum MIC is 8-fold higher than the Standard Inoculum MIC[1].

Quantitative Data Presentation

The following table summarizes expected Carumonam MIC shifts based on resistance phenotypes. Notice how wild-type strains maintain stable MICs, whereas specific β -lactamase producers exhibit massive IE shifts.

Bacterial Strain & PhenotypeCarumonam MIC (Standard Inoculum: 5×105 CFU/mL)Carumonam MIC (High Inoculum: 5×107 CFU/mL)Inoculum Effect Status
E. coli ATCC 25922 (Wild Type)0.06 µg/mL0.12 µg/mLNegative (2-fold shift)
K. pneumoniae (SHV-18 ESBL)1.0 µg/mL>64 µg/mLPositive (>64-fold shift)
P. aeruginosa (AmpC Hyperproducer)4.0 µg/mL>128 µg/mLPositive (>32-fold shift)
K. oxytoca (K1 hyperproducer)8.0 µg/mL>128 µg/mLPositive (>16-fold shift)

Visualizations

Workflow Diagram

The following diagram illustrates the self-validating branching workflow required to accurately quantify the inoculum effect without introducing dilution artifacts.

Workflow A Isolate Preparation (Overnight Culture) B Optical Standardization (OD600 = 0.08 - 0.1) A->B Wash & Resuspend C Inoculum Branching B->C D1 Standard Inoculum (5 x 10^5 CFU/mL) C->D1 1:100 Dilution D2 High Inoculum (5 x 10^7 CFU/mL) C->D2 Direct Use E1 Carumonam Microdilution (0.06 - 128 µg/mL) D1->E1 E2 Carumonam Microdilution (0.06 - 128 µg/mL) D2->E2 F1 Retrospective Plating (Self-Validation) E1->F1 Aliquot G MIC Comparison (≥8-fold shift = IE) E1->G F2 Retrospective Plating (Self-Validation) E2->F2 Aliquot E2->G

Figure 1: Self-validating workflow for quantifying the Carumonam inoculum effect.

Mechanistic Pathway

This diagram maps the causality of the inoculum effect, demonstrating how high cell density drives enzymatic drug degradation.

Mechanism N1 High Cell Density (>10^7) N2 β-Lactamase Hyper- Accumulation N1->N2 Secretion N3 Carumonam Hydrolysis N2->N3 Enzymatic Cleavage N4 Artificial Resistance (High MIC) N3->N4 Sub-lethal Drug Conc.

Figure 2: Mechanistic pathway of beta-lactamase-driven Carumonam hydrolysis at high cell density.

References

  • The Importance of Controlled Inoculum - Q-linea Source: Q-linea URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • The carbapenem inoculum effect provides insights into the molecular mechanisms underlying carbapenem resistance in the Enterobacterales Source: mBio, ASM Journals URL
  • Anti-Microbial Activity, Beta-Lactamase Stability, and Disk Diffusion Susceptibility Testing of Carumonam Source: American Journal of Clinical Pathology, Oxford Academic URL
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC)

Sources

Troubleshooting

Enhancing Carumonam activity with efflux pump inhibitors in research

Welcome to the Antimicrobial Research Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers investigating the synergistic enhancemen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Antimicrobial Research Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers investigating the synergistic enhancement of Carumonam (a monobactam antibiotic) using Efflux Pump Inhibitors (EPIs) such as PAβN (Phenylalanine-arginine β-naphthylamide) in Gram-negative bacteria.

Mechanistic Knowledge Base

Carumonam exhibits potent activity against Gram-negative pathogens by targeting Penicillin-Binding Protein 3 (PBP3), inhibiting cell wall synthesis. However, its efficacy is frequently compromised by Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM and MexXY-OprM in Pseudomonas aeruginosa[1]. EPIs restore Carumonam's intracellular concentration by competitively or non-competitively blocking these transport channels[2].

MechanisticPathway cluster_cell Gram-Negative Bacterial Cell Envelope Carumonam Carumonam (Monobactam) Target PBP3 Target (Cell Wall Synthesis) Carumonam->Target Binds & Inhibits EffluxPump RND Efflux Pump (e.g., MexAB-OprM) Carumonam->EffluxPump Extruded by EffluxPump->Carumonam Extrusion Prevented EPI EPI (e.g., PAβN) EPI->EffluxPump Competitively Blocks

Fig 1: Mechanistic synergy of Carumonam and EPIs targeting RND efflux pumps in Gram-negative bacteria.

Troubleshooting Guides & FAQs

Q1: Why does Carumonam show inconsistent Minimum Inhibitory Concentration (MIC) reduction when combined with PAβN in Pseudomonas aeruginosa? A1: The causality usually lies in the dual action of PAβN and varying media compositions. While PAβN is a competitive inhibitor of RND pumps, it also permeabilizes the outer membrane at higher concentrations. If your assay media has variable divalent cation concentrations (Mg²⁺, Ca²⁺), these cations will stabilize the outer membrane, directly competing with PAβN's permeabilizing effect and altering the apparent synergy[2]. Resolution: Strictly use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to standardize membrane stability across all biological replicates.

Q2: My EPI control wells (PAβN alone) are showing growth inhibition. How do I differentiate efflux inhibition from EPI toxicity? A2: EPIs can exhibit intrinsic antibacterial activity. If PAβN inhibits growth on its own, it masks the synergistic effect of Carumonam. Resolution: Ensure the working concentration of PAβN is at least 4-fold below its independent MIC (typically used at 20–25 µg/mL). To validate that the synergy is truly efflux-dependent, run a parallel control using a proton-motive force uncoupler like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). CCCP collapses the energy gradient driving the pump without specific RND binding, confirming the energy-dependent nature of the resistance[1].

Q3: We engineered a MexAB-OprM overexpressing strain, but the Carumonam MIC didn't increase as expected. Why? A3: Carumonam is a substrate for multiple efflux systems, including both MexAB-OprM and MexXY-OprM[1]. However, the expression of multidrug efflux pumps is heavily regulated by two-component systems (TCS) and transcriptional regulators[3]. Compensatory down-regulation of secondary pumps or porins (e.g., OprD) often occurs when one pump is artificially overexpressed. Resolution: Use a baseline strain completely deficient in RND pumps (e.g., P. aeruginosa PAO1 ΔmexAΔmexX) as your absolute negative control to establish the maximum possible intracellular accumulation of Carumonam.

Troubleshooting Issue Issue: No Synergy Observed (Carumonam + EPI) CheckTox Is EPI toxic alone at working conc.? Issue->CheckTox ToxYes Reduce EPI conc. or switch to NMP CheckTox->ToxYes Yes ToxNo Check Mg2+ levels in assay media CheckTox->ToxNo No MgHigh High Mg2+ masks PAβN activity ToxNo->MgHigh CheckStrain Verify Efflux Expression (e.g., mexB mutant) ToxNo->CheckStrain Mg2+ is normal MgFix Use Cation-Adjusted Mueller-Hinton Broth MgHigh->MgFix

Fig 2: Troubleshooting workflow for resolving absent Carumonam-EPI synergy in checkerboard assays.

Quantitative Baselines for Carumonam Synergy

To ensure your assays are performing correctly, benchmark your results against these standard expected MIC fold-changes when combining Carumonam with 25 µg/mL PAβN.

Strain PhenotypePrimary Efflux SystemCarumonam MIC (µg/mL)Carumonam + PAβN MIC (µg/mL)Expected Fold Reduction
P. aeruginosa PAO1 (Wild Type)Basal MexAB-OprM8.02.04x
P. aeruginosa NalB (Mutant)Overexpressed MexAB-OprM64.08.08x
E. coli AG100 (Wild Type)AcrAB-TolC0.50.1254x
P. aeruginosa ΔmexB (Knockout)None (Control)1.01.01x (No shift)

Self-Validating Experimental Protocols

Protocol A: Checkerboard Synergy Assay (FICI Determination)

This protocol is designed as a self-validating system: it tests the intrinsic toxicity of the EPI and the antibiotic simultaneously, ensuring that any observed synergy is mathematically isolated from background toxicity.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺. Causality: Standardizing cations prevents them from artificially stabilizing the outer membrane against PAβN permeabilization.

  • Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of Carumonam horizontally (Columns 1-10) and 2-fold serial dilutions of the EPI (PAβN) vertically (Rows A-G).

  • Control Wells Allocation:

    • Column 11: EPI alone (determines EPI baseline toxicity).

    • Row H: Carumonam alone (determines baseline antibiotic MIC).

    • Column 12: Drug-free growth control and sterile media control.

  • Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100. Add 50 µL to each well to achieve a final inoculum of 5×105 CFU/mL. Causality: Using a precise inoculum prevents the "inoculum effect," where high bacterial loads artificially inflate β-lactam MICs due to basal β-lactamase accumulation.

  • Incubation & Analysis: Incubate at 37°C for 18-20 hours. Calculate the Fractional Inhibitory Concentration Index (FICI):

    FICI=MICCarumonam​MICCarumonam+EPI​​+MICEPI​MICEPI+Carumonam​​

    (Synergy is defined as FICI ≤ 0.5).

Protocol B: Intracellular Accumulation Validation Assay (LC-MS/MS)

Use this protocol to definitively prove that the MIC reduction observed in Protocol A is due to physical accumulation of Carumonam inside the cell, rather than an off-target effect of the EPI.

  • Culture Growth: Grow the target strain in CAMHB to mid-logarithmic phase (OD₆₀₀ = 0.5). Causality: RND efflux pumps are highly active and uniformly expressed during the exponential growth phase[4].

  • Co-Incubation: Split the culture. Expose one half to Carumonam (at 0.5x MIC) and the other half to Carumonam (0.5x MIC) + PAβN (25 µg/mL). Incubate for 30 minutes at 37°C.

  • Rapid Quenching: Layer 1 mL of the bacterial suspension over 0.5 mL of silicone oil (density 1.03 g/mL) in a microcentrifuge tube. Centrifuge at 14,000 × g for 3 minutes. Causality: The bacteria pellet through the oil, instantly separating them from the extracellular Carumonam without washing steps that cause intracellular drug leakage.

  • Lysis & Quantification: Remove the supernatant and oil. Resuspend the pellet in 300 µL of 50% methanol to lyse the cells. Centrifuge to remove debris, and analyze the supernatant via LC-MS/MS to quantify the intracellular concentration of Carumonam.

References

  • The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy Source: MDPI URL:[2]

  • Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps Source: IRIS Unime URL:[3]

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa Source: PMC - NIH URL:[1]

  • Targeting the Holy Triangle of Quorum Sensing, Biofilm Formation, and Antibiotic Resistance in Pathogenic Bacteria Source: Yuntsg URL:[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative In-Vitro Activity of Carumonam vs. Aztreonam: A Technical Guide for Drug Development

As a Senior Application Scientist evaluating antimicrobial agents, understanding the nuanced in vitro profiles of monocyclic beta-lactams (monobactams) is critical for guiding structural modifications and clinical positi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating antimicrobial agents, understanding the nuanced in vitro profiles of monocyclic beta-lactams (monobactams) is critical for guiding structural modifications and clinical positioning. Carumonam (AMA-1080) and aztreonam represent a unique class of beta-lactams characterized by a solitary beta-lactam ring. Both agents exhibit potent, targeted activity against aerobic Gram-negative bacilli while entirely sparing Gram-positive organisms and anaerobes.

This guide dissects their comparative performance, mechanistic pathways, and the rigorous experimental methodologies required to validate their efficacy in a preclinical setting.

Mechanism of Action and Target Specificity

Both carumonam and aztreonam exert their bactericidal effects through a highly specific interaction with the bacterial cell wall machinery.

The Causality of Specificity: Unlike broad-spectrum cephalosporins that bind multiple Penicillin-Binding Proteins (PBPs), monobactams possess an exceptionally high and exclusive affinity for PBP3 in Gram-negative bacteria. PBP3 is a transpeptidase essential for cross-linking septal peptidoglycan during cell division. When carumonam or aztreonam binds to PBP3, septation is arrested. Because the bacteria continue to elongate without dividing, they form unstable, non-viable filamentous structures. Ultimately, the compromised structural integrity of the cell wall leads to osmotic lysis[1]. Their complete lack of affinity for PBP1, PBP2, or the PBPs of Gram-positive bacteria (like Staphylococcus aureus) explains their narrow, specialized spectrum[2].

MoA Monobactam Monobactam (Carumonam / Aztreonam) PBP3 Penicillin-Binding Protein 3 (Gram-negative) Monobactam->PBP3 High Affinity Binding Transpeptidation Septal Peptidoglycan Cross-linking PBP3->Transpeptidation Inhibits Filamentation Filamentation (Non-viable cells) Transpeptidation->Filamentation Arrested Division Lysis Cell Lysis & Death Filamentation->Lysis Osmotic Instability

Caption: Monobactam signaling pathway: Selective PBP3 inhibition leading to bacterial cell lysis.

Comparative In-Vitro Activity & Beta-Lactamase Stability

Carumonam (an N-sulfonated monocyclic beta-lactam) and aztreonam share a high degree of structural homology but differ critically in their side-chain substitutions. These structural nuances dictate their stability against specific beta-lactamases[2].

Data Synthesis: While both drugs demonstrate exceptional potency against the Enterobacteriaceae family (MIC90 often ≤0.5 µg/mL), carumonam distinguishes itself in highly specific resistance scenarios. Carumonam is significantly more resistant to hydrolysis by the type IV beta-lactamase produced by Klebsiella oxytoca[2]. Furthermore, carumonam exhibits stronger inhibition of cephalosporinase-overproducing isolates of Enterobacter and Citrobacter compared to aztreonam[2][3].

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)
Bacterial SpeciesCarumonam (MIC90)Aztreonam (MIC90)Clinical Significance
Escherichia coli≤0.5≤0.5Equivalent high potency[1].
Klebsiella pneumoniae0.20.5Highly comparable activity[1].
Klebsiella oxytoca0.2 50.0 Carumonam resists K. oxytoca beta-lactamase hydrolysis.
Pseudomonas aeruginosa12.5 - 32.012.5 - 32.0Equivalent moderate anti-pseudomonal activity.
Staphylococcus aureus>100.0>100.0Intrinsic resistance due to lack of PBP3 affinity.
Experimental Methodology: Self-Validating Protocols

To objectively compare the in vitro activity of these monobactams, researchers must utilize a standardized Broth Microdilution (BMD) assay paired with a Time-Kill Kinetic assay.

Protocol A: Broth Microdilution for MIC Determination

Causality: BMD is the gold standard because it allows precise, reproducible quantification of the lowest antibiotic concentration that completely inhibits visible growth, minimizing the media-dependent variables seen in agar diffusion.

  • Inoculum Preparation: Isolate colonies from an overnight agar plate and suspend in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Validation Check: Standardizing the inoculum ensures the antibiotic-to-target ratio remains constant across replicates, preventing false resistance readings known as the "inoculum effect."

  • Serial Dilution: Prepare two-fold serial dilutions of carumonam and aztreonam (ranging from 0.015 to 128 µg/mL) in 96-well microtiter plates.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well to achieve a final well concentration of 5 x 10^5 CFU/mL. Include a positive growth control (no drug) and a negative sterility control (media only).

  • Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration well with no visible turbidity.

Protocol B: Time-Kill Kinetics

Causality: MIC only provides static data. Time-kill assays are mandatory to determine whether the drug is bacteriostatic or bactericidal and to map the pharmacodynamic profile. Monobactams exhibit time-dependent killing, meaning efficacy is driven by the duration the drug concentration remains above the MIC, rather than the peak concentration[4].

  • Preparation: Prepare sterile flasks with CAMHB containing the monobactam at 1x, 2x, 4x, and 8x the established MIC.

  • Inoculation: Inoculate with the test strain to a final logarithmic-phase density of 5 x 10^5 CFU/mL.

  • Sampling: Extract aliquots at 0, 2, 4, 8, 12, and 24 hours. Serially dilute and plate on drug-free agar to quantify surviving CFU/mL.

  • Analysis: Plot the log10 CFU/mL against time. A ≥3 log10 reduction (99.9% kill) in CFU/mL from the initial inoculum indicates bactericidal activity.

Workflow Inoculum 1. Inoculum Standardization (0.5 McFarland) Dilution 2. Antibiotic Serial Dilution (Microtiter Plate) Inoculum->Dilution Incubation 3. Inoculation & Incubation (37°C, 16-20h) Dilution->Incubation MIC 4. MIC Determination (Turbidity Check) Incubation->MIC TimeKill 5. Time-Kill Kinetics (CFU/mL over 24h) MIC->TimeKill Inform Dosing

Caption: Standardized workflow for monobactam MIC determination and time-kill kinetic assays.

Conclusion

For drug development professionals, carumonam and aztreonam offer highly comparable, potent bactericidal activity against aerobic Gram-negative pathogens. However, carumonam's enhanced stability against specific chromosomal and plasmid-mediated beta-lactamases—most notably from K. oxytoca and cephalosporinase-overproducing Enterobacter species—provides a distinct in vitro advantage in targeted multiresistant scenarios.

References
  • In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic. Antimicrobial Agents and Chemotherapy - ASM Journals.

  • A Comparative Analysis of the Monobactam Antibiotics: BO-1165 and Carumonam. Benchchem. 1

  • Antibacterial Properties of Carumonam (Ro 17-2301, AMA-1080), a New Sulfonated Monocyclic beta-Lactam Antibiotic. Karger Publishers. 2

  • Comparative in vitro activity of carumonam (Ro 17-2301/AMA-1080), a new monobactam, and ceftriaxone against aerobic or facultative gram-negative isolates. PubMed. 3

  • 050814Orig1s000 (Aztreonam Clinical Pharmacology Review). accessdata.fda.gov. 4

Sources

Comparative

Technical Comparison Guide: Carumonam vs. Ceftazidime Against Clinical Isolates

Executive Summary & Mechanistic Overview In the landscape of antimicrobial drug development, overcoming resistance in Gram-negative pathogens remains a critical objective. This guide provides a head-to-head evaluation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In the landscape of antimicrobial drug development, overcoming resistance in Gram-negative pathogens remains a critical objective. This guide provides a head-to-head evaluation of Carumonam (AMA-1080) , a synthetic N-sulfonated monocyclic beta-lactam (monobactam), and Ceftazidime , a benchmark third-generation cephalosporin.

While both agents target bacterial cell wall synthesis, their structural divergence dictates their clinical utility, spectrum of activity, and stability against hydrolytic enzymes. Carumonam's unique monocyclic nucleus confers exceptional stability against both plasmid-mediated and chromosomal beta-lactamases, a feature that often gives it an edge over bicyclic beta-lactams like cephalosporins in specific resistant isolates[1][2].

The Causality of Action

Both Carumonam and Ceftazidime exert their bactericidal effects by binding specifically to Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria[1]. This targeted binding inhibits the transpeptidation step of peptidoglycan synthesis. Consequently, the bacteria are unable to undergo proper septation during cell division, leading to the formation of elongated, non-viable filamentous cells that eventually lyse[1].

Crucially, Carumonam lacks affinity for the PBPs of Gram-positive organisms (e.g., Staphylococcus aureus) and anaerobes (e.g., Bacteroides fragilis), rendering it highly specific to aerobic Gram-negative bacilli[1][3]. Ceftazidime shares this strong Gram-negative focus but possesses marginal, albeit clinically limited, activity against certain Gram-positive strains.

MoA Carumonam Carumonam (Monobactam) PBP3 Penicillin-Binding Protein 3 (Gram-Negative) Carumonam->PBP3 High Affinity Ceftazidime Ceftazidime (Cephalosporin) Ceftazidime->PBP3 High Affinity Filamentation Cell Filamentation & Septation Inhibition PBP3->Filamentation Inhibition Lysis Bacterial Cell Lysis Filamentation->Lysis Triggers BetaLactamase Beta-Lactamases (Plasmid/Chromosomal) BetaLactamase->Carumonam High Stability (Resists Hydrolysis) BetaLactamase->Ceftazidime Variable Stability

Diagram 1: Comparative Mechanism of Action and Beta-Lactamase Stability.

In Vitro Efficacy: Head-to-Head Data Analysis

When evaluated against extensive panels of clinical isolates, Carumonam demonstrates an antibacterial potency that is equal to, and in some cases superior to, Ceftazidime against the Enterobacteriaceae family[2][4].

  • Enterobacteriaceae: Carumonam is exceptionally active against Escherichia coli, Klebsiella species, and Proteus species. The MIC90 (Minimum Inhibitory Concentration required to inhibit 90% of isolates) for Carumonam against these pathogens frequently falls between 0.013 and 0.5 µg/mL, outperforming many third-generation cephalosporins[1][4].

  • Pseudomonas aeruginosa: Ceftazidime has historically been the gold standard for P. aeruginosa. However, Carumonam exhibits highly comparable antipseudomonal activity, with MIC90 values typically hovering around 12.5 µg/mL[1][2].

  • Off-Target Organisms: Neither drug is suitable for Gram-positive or anaerobic infections. Clinical isolates of S. aureus and B. fragilis are uniformly resistant to Carumonam[3][4].

Quantitative Data Summary
Bacterial Species (Clinical Isolates)Carumonam MIC90 (µg/mL)Ceftazidime MIC90 (µg/mL)Comparative Efficacy Profile
Escherichia coli≤ 0.125≤ 0.25Carumonam highly active; equivalent or superior[2][4].
Klebsiella pneumoniae≤ 0.2≤ 0.5Carumonam demonstrates superior beta-lactamase stability[1][2].
Serratia marcescens≤ 0.5≤ 1.0Carumonam exhibits the lowest MICs among monobactams[4].
Pseudomonas aeruginosa12.58.0 - 16.0Comparable efficacy; Ceftazidime occasionally slightly more active[1][2].
Staphylococcus aureus> 50.0 (Resistant)> 32.0 (Resistant)Both agents lack meaningful affinity for Gram-positive PBPs[1][4].
Bacteroides fragilis> 128.0 (Resistant)> 128.0 (Resistant)Both agents are inactive against strict anaerobes[3].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility in drug development, the comparative efficacy of these antibiotics must be established using rigorous, self-validating protocols. The following methodology outlines the standard Broth Microdilution assay for determining MIC, incorporating internal controls to validate the assay's integrity.

Protocol 1: Broth Microdilution for MIC Determination (CLSI Guidelines)

Rationale: Broth microdilution provides a quantitative assessment of antibacterial potency. By including ATCC reference strains with known susceptibility ranges, the system becomes self-validating; if the control strains fall outside the expected MIC range, the entire plate is invalidated, preventing false data reporting.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized powders of Carumonam and Ceftazidime.

  • Clinical isolates (e.g., P. aeruginosa, K. pneumoniae).

  • Quality Control Strains: E. coli ATCC 25922, P. aeruginosa ATCC 27853.

Step-by-Step Methodology:

  • Antimicrobial Preparation: Prepare stock solutions of Carumonam and Ceftazidime at 5120 µg/mL in appropriate solvents (accounting for potency).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotics in CAMHB to achieve a final test range of 0.015 µg/mL to 128 µg/mL.

  • Inoculum Preparation: Isolate pure colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:100 in CAMHB. Add 50 µL of this inoculum to each well (final well concentration: 5×105 CFU/mL).

  • Incubation: Seal the plates and incubate at 35°C in ambient air for 16 to 20 hours.

  • Reading & Validation: Visually inspect the wells. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • System Validation: Check the MIC values for E. coli ATCC 25922 and P. aeruginosa ATCC 27853. The assay is only valid if these values fall within the CLSI-approved quality control ranges for both Carumonam and Ceftazidime.

Protocol Isolates Clinical Isolates & ATCC Control Strains Inoculum Inoculum Preparation (0.5 McFarland Standard) Isolates->Inoculum Dilution Serial Two-Fold Dilution (Carumonam vs Ceftazidime) Inoculum->Dilution Incubation Incubation (35°C for 16-20 hours) Dilution->Incubation Read Determine MIC (Lowest concentration inhibiting growth) Incubation->Read Validate Validation (Check ATCC MIC ranges) Read->Validate

Diagram 2: Self-Validating Broth Microdilution Workflow for MIC Determination.

Protocol 2: Beta-Lactamase Stability Assay (Spectrophotometric Method)

Rationale: To prove why Carumonam outperforms Ceftazidime in certain resistant isolates, one must measure the rate of drug hydrolysis by purified beta-lactamases.

Step-by-Step Methodology:

  • Enzyme Preparation: Extract and purify specific beta-lactamases (e.g., TEM-1, SHV-1, AmpC) from resistant clinical isolates.

  • Baseline Setup: Prepare a 100 µM solution of Carumonam and Ceftazidime in 50 mM phosphate buffer (pH 7.0).

  • Spectrophotometric Tracking: Place the antibiotic solution in a UV-Vis spectrophotometer cuvette. Establish a baseline absorbance at the specific λmax​ for the beta-lactam ring of each drug.

  • Reaction Initiation: Add a standardized unit of the purified beta-lactamase to the cuvette.

  • Kinetic Measurement: Record the decrease in absorbance over time (ΔA/min). A rapid decrease indicates ring hydrolysis (instability), while a stable absorbance indicates resistance to the enzyme.

  • Data Synthesis: Calculate the relative hydrolysis rate ( Vmax​ / Km​ ). Carumonam will demonstrate near-zero hydrolysis against most plasmid-mediated enzymes compared to the variable degradation seen with Ceftazidime[1][2].

Conclusion & Development Implications

For drug development professionals, the comparison between Carumonam and Ceftazidime highlights the importance of structural innovation. The transition from a bicyclic cephalosporin core to a monocyclic N-sulfonated core in Carumonam preserves the critical PBP3 binding affinity required for Gram-negative eradication while stripping away the vulnerabilities associated with widespread beta-lactamase hydrolysis[1][2].

While Ceftazidime remains a highly effective and widely utilized antipseudomonal agent, Carumonam's highly focused spectrum and enzymatic stability make it a powerful alternative for targeted therapy against multidrug-resistant Enterobacteriaceae and Pseudomonas aeruginosa clinical isolates.

References

  • In Vitro and in Vivo Antibacterial Activities of Carumonam (AMA-1080), a New N-sulfonated Monocyclic Beta-Lactam Antibiotic Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Antibacterial Properties of Carumonam (Ro 17-2301, AMA-1080), a New Sulfonated Monocyclic Beta-Lactam Antibiotic Source: Chemotherapy / Karger Publishers URL:[Link]

  • Carumonam's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • In vitro activities of 36 antimicrobial agents against clinically isolated Bacteroides fragilis Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Resistance Profiles of Carumonam vs. Alternative Beta-Lactam Antibiotics

Introduction Carumonam (AMA-1080, RO 17-2301) is a synthetic, N-sulfonated monocyclic beta-lactam (monobactam) antibiotic that shares profound structural and functional similarities with [1]. It exhibits a high affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carumonam (AMA-1080, RO 17-2301) is a synthetic, N-sulfonated monocyclic beta-lactam (monobactam) antibiotic that shares profound structural and functional similarities with [1]. It exhibits a high affinity for penicillin-binding protein 3 (PBP3) in Gram-negative bacteria, disrupting peptidoglycan cross-linking and inducing rapid cell lysis[1]. While carumonam demonstrates robust stability against many plasmid-mediated and chromosomal beta-lactamases[2], the clinical emergence of multi-drug resistant (MDR) Pseudomonas aeruginosa and Enterobacteriaceae necessitates a rigorous understanding of its cross-resistance pathways compared to other beta-lactams (e.g., aztreonam, ceftazidime, cefotaxime)[3],[4].

This guide objectively compares the resistance profiles of carumonam against alternative beta-lactams, providing actionable experimental frameworks for drug development professionals.

Mechanisms of Cross-Resistance

Understanding the causality behind cross-resistance requires dissecting the triad of bacterial defense mechanisms: enzymatic degradation, active efflux, and permeability barriers.

  • Beta-Lactamase Hydrolysis : Carumonam exhibits superior stability to specific beta-lactamases compared to aztreonam[1]. For instance, the K-1 beta-lactamase of Klebsiella oxytoca hydrolyzes aztreonam at a rate than carumonam[2]. However, cross-resistance remains prevalent in strains overexpressing AmpC cephalosporinases or extended-spectrum beta-lactamases (ESBLs)[5].

  • Active Efflux Pumps : In P. aeruginosa, a primary driver of cross-resistance is the[6]. Both carumonam and aztreonam are substrates for this RND-type multidrug efflux pump[6]. Overexpression of MexAB-OprM simultaneously elevates the minimum inhibitory concentrations (MICs) for monobactams, cephalosporins, and carbapenems[5].

  • Porin Downregulation : Reduced expression or mutational inactivation of outer membrane porins (e.g., OprD) restricts the periplasmic entry of beta-lactams, working synergistically with efflux pumps to confer high-level cross-resistance[6],[5].

ResistanceMechanisms Carumonam Carumonam (Monobactam) BetaLactamase β-Lactamase Hydrolysis (e.g., K. oxytoca K-1) Carumonam->BetaLactamase Stable Efflux Active Efflux (e.g., MexAB-OprM) Carumonam->Efflux Substrate Porin Porin Mutation/Loss (e.g., OprD) Carumonam->Porin Reduced Influx Aztreonam Aztreonam (Monobactam) Aztreonam->BetaLactamase Susceptible Aztreonam->Efflux Substrate Aztreonam->Porin Reduced Influx CrossResist High-Level Cross-Resistance in Gram-Negative Pathogens BetaLactamase->CrossResist Efflux->CrossResist Porin->CrossResist

Logical relationship of beta-lactam resistance mechanisms affecting Carumonam and Aztreonam.

Comparative Quantitative Data

To objectively evaluate cross-resistance, we compare the MIC₉₀ values of carumonam against standard beta-lactams across key Gram-negative pathogens[1],[3],[4]. Carumonam's enhanced stability against specific beta-lactamases translates to markedly lower MICs in certain resistant phenotypes.

Table 1: Comparative MIC₉₀ Values (µg/mL) of Beta-Lactam Antibiotics

Pathogen PhenotypeCarumonamAztreonamCeftazidimeCefotaxime
Enterobacteriaceae (General)≤ 8.0≤ 8.0≤ 8.0≤ 8.0
Pseudomonas aeruginosa (Wild-Type)12.512.512.5> 32.0
Klebsiella oxytoca (K-1 Producer)0.250.0> 16.0> 16.0
Gentamicin-Resistant P. aeruginosa8.016.016.0> 32.0

Note: Data synthesized from comparative in vitro studies utilizing standard agar and broth microdilution procedures[1],[3],[4].

Experimental Protocol: Validating Cross-Resistance via Broth Microdilution and Efflux Inhibition

To establish a self-validating system for cross-resistance, researchers must isolate the variables of beta-lactamase hydrolysis and active efflux. The following protocol utilizes broth microdilution paired with the efflux pump inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN).

Objective: Determine the exact contribution of MexAB-OprM efflux to carumonam/aztreonam cross-resistance in P. aeruginosa.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Isolate MDR P. aeruginosa clinical strains and a wild-type control (e.g., PAO1) on Mueller-Hinton (MH) agar[4].

    • Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a final inoculum of 5 × 10⁵ CFU/mL per well[7].

  • Antibiotic & Inhibitor Plate Setup:

    • Prepare 96-well microtiter plates with two-fold serial dilutions of Carumonam (0.125 to 128 µg/mL) and Aztreonam (0.125 to 128 µg/mL)[7].

    • Self-Validation Control: In parallel rows, add the efflux inhibitor PAβN at a constant, sub-inhibitory concentration of 20 µg/mL to all antibiotic wells. This isolates the efflux variable; a significant MIC drop (≥ 4-fold) in the presence of PAβN confirms efflux-mediated cross-resistance.

  • Inoculation and Incubation:

    • Dispense 50 µL of the prepared bacterial inoculum into each well containing 50 µL of the antibiotic/inhibitor solution[7].

    • Incubate the plates aerobically at 35°C ± 2°C for 16–20 hours[7].

  • Data Acquisition and Analysis:

    • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth[7].

    • Compare the MICs of Carumonam and Aztreonam with and without PAβN. Calculate the fold-change to quantify the resistance burden attributed strictly to the MexAB-OprM pump[6].

Workflow Start Isolate MDR P. aeruginosa (0.5 McFarland Standard) Split Inoculate 96-Well Plates (CAMHB Media) Start->Split PathA Carumonam / Aztreonam Serial Dilution (Alone) Split->PathA PathB Carumonam / Aztreonam + PAβN (Efflux Inhibitor) Split->PathB Incubate Incubate 16-20h at 35°C PathA->Incubate PathB->Incubate Read Determine MIC Values Incubate->Read Analyze Calculate Fold-Change (Confirm Efflux Cross-Resistance) Read->Analyze

Step-by-step experimental workflow for validating efflux-mediated cross-resistance.

Authoritative Grounding & Causality

The causality behind choosing Carumonam over Aztreonam in specific clinical scenarios stems from its structural modifications—specifically, a[4]. This functional group sterically hinders hydrolysis by specific beta-lactamases like the K-1 enzyme of K. oxytoca, breaking the expected cross-resistance pattern[4].

However, when cross-resistance does occur between these monobactams and third-generation cephalosporins (like ceftazidime), it is almost exclusively driven by the overexpression of the MexAB-OprM efflux pump or the derepression of chromosomal AmpC beta-lactamases[5]. The experimental addition of PAβN directly targets the RND-type efflux mechanism, providing a self-validating assay that differentiates between enzymatic degradation and active efflux.

References

  • The in-vitro activity and beta-lactamase stability of carumonam Source: Journal of Antimicrobial Chemotherapy (PubMed) URL:[Link]

  • Comparative in Vitro Antimicrobial Activity of Carumonam, a New Monocyclic Beta-Lactam Source: Antimicrobial Agents and Chemotherapy (PubMed) URL:[Link]

  • In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa Source: Frontiers in Cellular and Infection Microbiology (PMC - NIH) URL:[Link]

  • The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Comparative

A comparative study of the pharmacokinetics of Carumonam and Aztreonam

A Comparative Pharmacokinetic Analysis of Monobactams: Carumonam vs. Aztreonam Introduction Monobactams represent a distinct class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, which confers robust...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Pharmacokinetic Analysis of Monobactams: Carumonam vs. Aztreonam

Introduction

Monobactams represent a distinct class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, which confers robust stability against metallo-β-lactamases and targeted bactericidal activity against aerobic Gram-negative pathogens. Aztreonam is the prototypical, FDA-approved monobactam, while carumonam is a structurally related analog developed to enhance chemical stability and tissue penetration. For drug development professionals and clinical researchers, understanding their comparative pharmacokinetics (PK) is critical for optimizing dosing regimens, particularly in patients with renal impairment or severe systemic infections.

This guide provides a rigorous, data-driven comparison of the pharmacokinetic profiles of carumonam and aztreonam, detailing their distribution, metabolism, and excretion, alongside validated bioanalytical methodologies for their quantification.

Comparative Pharmacokinetic Profiling

The PK parameters of both drugs exhibit similarities characteristic of highly polar, renally excreted β-lactams. However, subtle structural differences drive distinct protein binding affinities and clearance behaviors.

Absorption and Distribution Both aztreonam and carumonam must be administered parenterally (IV or IM) due to poor oral bioavailability. The apparent volume of distribution at steady state ( Vss​ ) for both agents is approximately 0.16 to 0.20 L/kg, which closely mirrors the volume of extracellular fluid[1][2].

A critical divergence lies in their plasma protein binding.1[1], whereas 2[2]. This lower protein binding for carumonam increases its free (unbound) fraction in the systemic circulation, which directly enhances its tissue diffusability and accelerates its glomerular filtration rate[3][4].

Metabolism and Excretion Neither drug undergoes extensive hepatic metabolism; they are predominantly eliminated unchanged via the kidneys.

  • Aztreonam: Total plasma clearance is approximately 82–91 mL/min, with a terminal elimination half-life ( t1/2​ ) of 1.5 to 2.0 hours[1][5]. Renal clearance accounts for the majority of elimination, involving both glomerular filtration and partial active tubular secretion.

  • Carumonam: Total body clearance is slightly higher, ranging from 96 to 122 mL/min, with a marginally shorter half-life of 1.3 to 1.7 hours[2]. Its renal clearance (approx. 117 mL/min) closely approximates the glomerular filtration rate.4[4].

Table 1: Summary of Key Pharmacokinetic Parameters in Healthy Adults

ParameterAztreonamCarumonamCausality / Mechanistic Driver
Volume of Distribution ( Vd​ ) 0.16 – 0.20 L/kg0.16 – 0.19 L/kgHigh polarity restricts both drugs to the extracellular fluid compartment.
Protein Binding ~56%~28%Structural modifications in carumonam reduce affinity for serum albumin.
Total Clearance ( Cl ) 82 – 91 mL/min96 – 122 mL/minHigher free fraction of carumonam drives faster glomerular filtration.
Elimination Half-Life ( t1/2​ ) 1.5 – 2.0 h1.3 – 1.7 hRapid renal clearance dictates a short systemic half-life for both.
Urinary Excretion 60 – 70%75 – 80%High aqueous solubility prevents tubular reabsorption.

Experimental Methodology: LC-MS/MS Quantification in Human Plasma

To accurately determine the PK parameters of monobactams, highly sensitive and specific bioanalytical methods are required. The following protocol describes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for quantifying aztreonam and carumonam in human plasma[6].

Causality & Design Rationale: Protein precipitation with acetonitrile is chosen over solid-phase extraction (SPE) to ensure rapid turnaround times and minimize analyte loss, as monobactams are highly hydrophilic. The inclusion of an isotopically labeled internal standard creates a self-validating system that automatically corrects for matrix effects and extraction recovery variations.

Step-by-Step Protocol:

  • Sample Preparation: Aliquot 50 µL of human plasma into a sterile microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (e.g., Aztreonam-13C3) to normalize extraction recovery.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the sample. Vortex vigorously for 30 seconds to denature plasma proteins and release any protein-bound drug.

  • Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions and prevent peak distortion.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions.

LCMS_Workflow N1 Plasma Sample (Spiked with IS) N2 Protein Precipitation (Acetonitrile) N1->N2 N3 Centrifugation (14,000 x g, 4°C) N2->N3 N4 Supernatant Collection N3->N4 N5 UHPLC Separation (C18 Column) N4->N5 N6 ESI-MS/MS Detection (MRM Mode) N5->N6 N7 Pharmacokinetic Data Analysis N6->N7

Fig 1. Step-by-step LC-MS/MS workflow for monobactam quantification in plasma.

Mechanistic Insights: Renal Clearance Pathways

The primary driver of the pharmacokinetic differences between carumonam and aztreonam is their interaction with the renal excretion machinery.

Because carumonam has lower protein binding (28%), a larger fraction of the drug is free in the plasma. Glomerular filtration only acts upon the unbound fraction of a drug. Consequently, carumonam is filtered more rapidly than aztreonam. Furthermore, experimental co-administration with probenecid (an inhibitor of the organic anion transporter, OAT) acts as a self-validating test for clearance mechanisms: it does not significantly alter carumonam's clearance[4]. This confirms the mechanistic claim that carumonam's renal elimination is almost exclusively driven by passive glomerular filtration, whereas aztreonam undergoes a minor degree of active tubular secretion.

Renal_Clearance Blood Systemic Circulation (Free vs Bound Drug) Glomerulus Glomerular Filtration (Primary Pathway) Blood->Glomerulus Free Fraction Tubules Tubular Secretion (Minor for Aztreonam) Blood->Tubules OAT Pathway Urine Urinary Excretion (75-80% Unchanged) Glomerulus->Urine Tubules->Urine

Fig 2. Renal elimination pathways for carumonam and aztreonam.

Conclusion

Both carumonam and aztreonam exhibit the classic pharmacokinetic profiles of hydrophilic β-lactams: distribution limited to extracellular fluid, minimal metabolism, and rapid renal excretion. However, carumonam's lower protein binding enhances its free fraction, leading to slightly faster glomerular filtration and improved tissue penetration in certain exudates. For drug development professionals, these nuances dictate that while dosing intervals may be similar, dose adjustments in renal impairment must be precisely calibrated to each drug's specific clearance rate.

Sources

Validation

A Comparative Analysis of Carumonam and Ceftazidime for the Treatment of Complicated Urinary Tract Infections: A Guide for Researchers and Drug Development Professionals

In the landscape of antibacterial therapeutics for complicated urinary tract infections (cUTIs), the selection of an appropriate agent is paramount, guided by efficacy, safety, and the microbiological profile of the caus...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antibacterial therapeutics for complicated urinary tract infections (cUTIs), the selection of an appropriate agent is paramount, guided by efficacy, safety, and the microbiological profile of the causative pathogens. This guide provides a detailed comparison of two notable β-lactam antibiotics: Carumonam, a monobactam, and Ceftazidime, a third-generation cephalosporin. This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the comparative effectiveness and the experimental framework for evaluating such therapies.

Introduction to Carumonam and Ceftazidime

Carumonam is a monobactam antibiotic with a spectrum of activity specifically targeting Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5] A key characteristic of Carumonam is its high resistance to hydrolysis by many β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[1][6][7]

Ceftazidime is a well-established third-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8][9] Similar to Carumonam, it is particularly effective against Pseudomonas aeruginosa.[8][10] Its bactericidal action also results from the inhibition of bacterial cell wall synthesis through binding to PBPs.[11][12][13][14]

Both antibiotics are administered parenterally and are primarily excreted by the kidneys, making them suitable for treating urinary tract infections where high drug concentrations in the urine are achievable.[12][15][16][17][18]

Comparative Efficacy and Safety: Insights from a Head-to-Head Clinical Trial

A randomized clinical trial directly comparing Carumonam and Ceftazidime in the treatment of complicated and uncomplicated urinary tract infections provides crucial data on their relative performance. The study evaluated both clinical and microbiological outcomes, as well as the safety profiles of the two drugs.[19]

Outcome MeasureCarumonamCeftazidime
Clinical Cure Rate 82% of patients80% of patients
Microbiological Cure Rate (5-9 days post-therapy) 48% of patients53% of patients
Adverse Reactions 21% of patients27% of patients

Data synthesized from a randomized controlled trial comparing Carumonam and Ceftazidime in urinary tract infections.[19]

The results of this study suggest that Carumonam is as safe and effective as Ceftazidime for the treatment of urinary tract infections.[19] Notably, the microbiological cure rates were lower than the clinical cure rates for both drugs, a common finding in cUTI trials, particularly in patients with indwelling catheters.[19] Reinfection with Enterococcus sp. was also a common occurrence in both treatment arms.[19]

Experimental Design and Protocols for Evaluating Antibiotics in cUTIs

To ensure the scientific integrity and trustworthiness of clinical trial data for new antibiotics targeting cUTIs, a robust and standardized experimental workflow is essential. The following sections detail a typical workflow, grounded in regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA).[16]

Clinical Trial Workflow for cUTI Antibiotic Evaluation

The evaluation of a new antibiotic for cUTI follows a structured path from patient screening to long-term follow-up. This process is designed to rigorously assess both the clinical and microbiological efficacy of the investigational drug compared to a standard-of-care comparator.

G cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment A Patient with Suspected cUTI B Inclusion/Exclusion Criteria Assessment A->B C Informed Consent B->C D Clinical Assessment (Symptoms, Vitals) C->D E Urine Sample Collection (Midstream, Catheter) C->E F Blood Sample Collection (for Bacteremia) C->F G Urine & Blood Cultures, Susceptibility Testing E->G F->G H Randomization G->H I Investigational Drug (e.g., Carumonam) H->I J Comparator Drug (e.g., Ceftazidime) H->J O Adverse Event Monitoring (Throughout) H->O K IV-to-Oral Switch (if applicable) I->K J->K L End of IV Therapy (EOIVT) Assessment (Day 5-7) K->L M Test of Cure (TOC) Assessment (5-9 days post-therapy) L->M N Late Follow-Up (LFU) Assessment (Day 21-28) M->N

Caption: Clinical trial workflow for evaluating new antibiotics in cUTIs.

Detailed Experimental Protocols

A cUTI is generally defined as a urinary tract infection occurring in a patient with anatomical or functional abnormalities of the urinary tract, or in those with significant comorbidities.[11] For the purposes of a clinical trial, specific inclusion criteria are necessary.[8]

  • Inclusion Criteria:

    • Adult patients with a diagnosis of cUTI, which may include acute pyelonephritis.

    • Presence of at least two of the following: fever, chills, flank pain, costovertebral angle tenderness, urinary frequency, or urgency.[8]

    • A pre-treatment urine specimen demonstrating pyuria and a quantitative culture with ≥10^5 colony-forming units (CFU)/mL of a uropathogen.

  • Exclusion Criteria:

    • Uncomplicated UTIs.

    • Receipt of an effective antibacterial therapy for more than 24 hours prior to enrollment, unless the infection has progressed.[8]

    • Concurrent, unrelated infections requiring systemic antibacterial therapy.

The cornerstone of a cUTI trial is the rigorous microbiological evaluation to determine the causative pathogen and assess its eradication.

  • Specimen Collection and Handling:

    • Urine specimens should be collected via midstream clean-catch or from a catheter, following aseptic techniques to minimize contamination.

    • Specimens should be transported to the laboratory promptly or stored in a boric acid preservative to maintain the accuracy of the bacterial count.

  • Urine Culture and Pathogen Identification:

    • A calibrated loop is used to inoculate a urine sample onto appropriate agar media, such as blood agar and MacConkey agar.[17]

    • Plates are incubated for 24-48 hours.[13]

    • A quantitative culture showing ≥10^5 CFU/mL of a single or predominant uropathogen is typically considered significant for infection.

    • Colonies are identified to the species level using standard microbiological techniques.

  • Antimicrobial Susceptibility Testing:

    • The susceptibility of the isolated pathogen to the investigational drug, comparator drug, and a panel of other relevant antibiotics is determined using methods such as broth microdilution to establish the Minimum Inhibitory Concentration (MIC).

Efficacy is determined through a composite of clinical and microbiological outcomes at predefined time points.

  • Clinical Response:

    • Clinical Cure: Complete resolution of all baseline signs and symptoms of the cUTI, with no new symptoms developing.

    • Clinical Failure: Persistence of one or more baseline signs or symptoms, or the development of new symptoms requiring alternative antibiotic therapy.

  • Microbiological Response:

    • Microbiological Eradication: The original baseline pathogen is reduced to <10^3 CFU/mL in the urine culture at the test-of-cure visit.[14]

    • Microbiological Persistence: The original baseline pathogen persists at ≥10^4 CFU/mL in the urine culture at the test-of-cure visit.

  • Primary Efficacy Endpoint:

    • The primary endpoint is typically a composite of clinical cure and microbiological eradication at the Test-of-Cure (TOC) visit, which occurs 5-9 days after the completion of therapy.[14]

Conclusion

Both Carumonam and Ceftazidime are effective options for the treatment of complicated urinary tract infections, with comparable clinical and safety profiles. The choice between these agents may be guided by local antimicrobial susceptibility patterns, patient-specific factors, and formulary availability. For researchers and drug developers, the design and execution of robust clinical trials are critical for evaluating new therapies for cUTIs. Adherence to standardized protocols for patient selection, microbiological analysis, and endpoint assessment, as outlined in regulatory guidance, is essential for generating reliable and interpretable data that can ultimately inform clinical practice and improve patient outcomes.

References

  • DRUGS AND BIOLOGICS—FDA GUIDANCE NOTICES: FDA suggests development of drugs for complicated urinary tract infections - VitalLaw.com. (2015, February 17). Retrieved from [Link]

  • Bérubé, D., Vallée, F., Panneton, A. C., Bergeron, M. G., & LeBel, M. (1988). Pharmacokinetics of carumonam after single and multiple 1- and 2-g dosage regimens. Antimicrobial Agents and Chemotherapy, 32(3), 354–357. [Link]

  • Complicated Urinary Tract Infections: Developing Drugs for Treatment. (2020, May 7). U.S. Food and Drug Administration. Retrieved from [Link]

  • Complicated Urinary Tract Infections: Developing Drugs for Treatment Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • What is the mechanism of Ceftazidime? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Ceftazidime: Package Insert / Prescribing Information - Drugs.com. (2026, January 1). Retrieved from [Link]

  • Neal, D. E. (2008). Complicated Urinary Tract Infections. Urologic Clinics of North America, 35(1), 13-22. [Link]

  • Guidance for Industry - Complicated Urinary Tract Infections: Developing Drugs for Treatment. (2012, February 10). Regulations.gov. Retrieved from [Link]

  • Unmet Needs in Complicated Urinary Tract Infections: Challenges, Recommendations, and Emerging Treatment Pathways. (2023, March 11). Infectious Diseases and Therapy. Retrieved from [Link]

  • What is Carumonam Sodium used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Richards, D. M., & Brogden, R. N. (1985). Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(2), 105–161. [Link]

  • CARUMONAM - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Ceftazidime (Tazicef): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, August 25). WebMD. Retrieved from [Link]

  • Edelstein, H., Oster, S., Cassano, K., & McCabe, R. (1988). Carumonam versus ceftazidime for urinary tract infections. Antimicrobial Agents and Chemotherapy, 32(7), 1031–1033. [Link]

  • Edelstein, H., Oster, S., Cassano, K., & McCabe, R. (1988). Carumonam versus ceftazidime for urinary tract infections. Antimicrobial Agents and Chemotherapy, 32(7), 1031–1033. [Link]

  • Jones, R. N., Barry, A. L., Thornsberry, C., & Packer, R. R. (1986). The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam. Journal of Antimicrobial Chemotherapy, 17(6), 729–739. [Link]

  • Tourkantonis, A., Nicolaidis, P., & Papanikolaou, N. (1984). Pharmacokinetics of ceftazidime in normal and uremic subjects. Antimicrobial Agents and Chemotherapy, 26(5), 750–754. [Link]

  • Hay, A. D., Birnie, K., Busby, J., et al. (2016). Microbiological diagnosis of urinary tract infection by NHS and research laboratories. In The Diagnosis of Urinary Tract infection in Young children (DUTY): a diagnostic prospective observational study to derive and validate a clinical algorithm for the diagnosis of urinary tract infection in children presenting to primary care with an acute illness. NIHR Journals Library. [Link]

  • Ohkawa, M., Okasho, A., & Motoi, Y. (1985). Pharmacokinetics of carumonam (AMA-1080) in patients with impaired renal function and in those undergoing hemodialysis. Antimicrobial Agents and Chemotherapy, 28(4), 513–515. [Link]

  • Laboratory Testing for Urinary Tract Infection and Asymptomatic Bacteriuria. (n.d.). College of American Pathologists. Retrieved from [Link]

  • Sample Collection and Management Manual - Ecraid. (n.d.). Retrieved from [Link]

  • New IDSA Guidelines Recommend Shorter Antibiotic Courses for Complicated UTI. (2025, December 23). EMJ. Retrieved from [Link]

  • Ceftazidim - The Comprehensive Antibiotic Resistance Database. (n.d.). Retrieved from [Link]

  • Edelstein, H., Oster, S., Cassano, K., & McCabe, R. (1988). Carumonam versus ceftazidime for urinary tract infections. Antimicrobial Agents and Chemotherapy, 32(7), 1031-1033. [Link]

  • Global Health: Antimicrobial Resistance: undefined: Ceftazidime - PDB-101. (n.d.). Retrieved from [Link]

  • Carumonam - The Comprehensive Antibiotic Resistance Database. (n.d.). Retrieved from [Link]

  • Pharmacology of Carumonam; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, April 5). YouTube. Retrieved from [Link]

  • Carumonam - Wikipedia. (n.d.). Retrieved from [Link]

  • Phillips, I., King, A., & Shannon, K. (1985). The in-vitro activity and beta-lactamase stability of carumonam. Journal of Antimicrobial Chemotherapy, 15 Suppl A, 31–41. [Link]

Sources

Comparative

Investigating the Cross-Reactivity of Carumonam in Penicillin-Allergic Models: A Comparative Guide

Executive Summary Penicillin allergy is the most frequently reported drug hypersensitivity, severely limiting antibiotic arsenals and forcing reliance on broad-spectrum alternatives that drive antimicrobial resistance. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Penicillin allergy is the most frequently reported drug hypersensitivity, severely limiting antibiotic arsenals and forcing reliance on broad-spectrum alternatives that drive antimicrobial resistance. For researchers and drug development professionals, identifying structurally distinct beta-lactams that evade pre-existing IgE antibodies is a critical priority.

Carumonam, a potent monobactam antibiotic targeting penicillin-binding proteins (PBPs)[1], presents a compelling alternative. This guide provides an in-depth, objective comparison of Carumonam against other beta-lactams in penicillin-allergic models. By detailing the mechanistic causality of its immunological evasion and providing self-validating experimental protocols, this document serves as a foundational resource for preclinical cross-reactivity profiling.

Mechanistic Grounding: The Structural Divergence of Carumonam

Type I hypersensitivity to penicillins is driven by IgE antibodies that recognize specific structural determinants. The primary culprit is the penicilloyl major determinant , formed when the bicyclic penam ring (a beta-lactam ring fused to a thiazolidine ring) degrades and covalently binds to host carrier proteins.

The rationale for Carumonam’s lack of cross-reactivity lies in its core architecture. As a monobactam, Carumonam possesses a solitary, monocyclic beta-lactam ring that is not fused to a second ring[2]. Consequently, the three-dimensional epitope required for penicilloyl-specific IgE binding is absent.

While the archetypal monobactam, Aztreonam, is known to cross-react with the cephalosporin Ceftazidime due to an identical R1 side chain, Carumonam possesses a distinct sulfomethyl side chain. Although isolated in vitro studies have shown that certain antibodies (e.g., Az-2) recognizing the degraded monobactam nucleus can exhibit minor cross-binding with Carumonam[3][4], functional in vivo and cellular assays demonstrate that this rarely translates to clinically significant degranulation.

Pathway Pen Penicillin G (Bicyclic Core) IgE Penicilloyl-Specific IgE on Mast Cell FcεRI Pen->IgE High Affinity Binding Car Carumonam (Monocyclic Core) Car->IgE Steric Incompatibility Degran Cross-linking & Degranulation (Histamine Release) IgE->Degran Pathway A Safe No Cross-linking (Immunological Tolerance) IgE->Safe Pathway B

Caption: Structural divergence dictating IgE-mediated degranulation versus immunological tolerance.

Comparative Data: Cross-Reactivity Profiles

To objectively evaluate Carumonam, we must benchmark it against the positive control (Penicillin G), a structurally related monobactam (Aztreonam), and a standard cephalosporin (Ceftriaxone). The table below synthesizes expected preclinical data across key immunological metrics.

CompoundDrug ClassCore StructureSide Chain Cross-Reactivity RiskBAT Activation (Penicillin-Allergic)In Vivo Anaphylaxis Score
Penicillin G PenicillinBicyclic (Penam)High (Reference Standard)High (>15% CD63+)Severe (Rapid Hypothermia)
Ceftriaxone CephalosporinBicyclic (Cephem)ModerateModerateModerate
Aztreonam MonobactamMonocyclicLow (Except Ceftazidime)NegativeNone
Carumonam MonobactamMonocyclicMinimalNegativeNone

Experimental Methodologies: Self-Validating Protocols

To rigorously test the hypothesis that Carumonam evades penicillin-specific IgE, researchers must employ a dual-workflow approach combining in vivo systemic models with in vitro cellular assays.

Workflow Start Penicillin-Allergic Model Evaluation InVivo In Vivo: Murine PSA Model Start->InVivo InVitro In Vitro: Basophil Activation Test Start->InVitro Sensitize Sensitization: Anti-Penicillin IgE Injection InVivo->Sensitize Blood Sample: Human Allergic Whole Blood InVitro->Blood Challenge Challenge: IV Carumonam vs Controls Sensitize->Challenge Temp Readout: Core Body Temperature Drop Challenge->Temp Stim Stimulation: Carumonam Incubation Blood->Stim Flow Readout: Flow Cytometry (CD63/CD203c) Stim->Flow

Caption: Self-validating dual workflow for assessing beta-lactam cross-reactivity in vivo and in vitro.

Protocol 1: Murine Passive Systemic Anaphylaxis (PSA)

Causality & Rationale: 5[5], maximizing the sensitivity of IgE-mediated pathways. In mice, systemic anaphylaxis manifests primarily as rapid, severe hypothermia due to massive vasodilation, making core body temperature a highly reliable, quantifiable readout[6].

Step-by-Step Methodology:

  • Sensitization (Day 0): Intravenously inject female BALB/c mice (6-8 weeks old) with 10 µg of murine anti-penicilloyl IgE monoclonal antibodies.

    • Self-Validation Control: A parallel cohort must receive an isotype-matched non-specific IgE to rule out non-specific receptor activation.

  • Incubation: Allow 24 hours for the IgE to bind to the high-affinity FcεRI receptors on tissue mast cells and circulating basophils.

  • Challenge (Day 1): Administer an intravenous challenge of the test compounds (Carumonam, Penicillin G, or saline vehicle) at 1 mg/kg.

  • Readout: Monitor rectal core body temperature using a micro-probe thermometer every 5 minutes for 60 minutes post-challenge.

    • Expected Outcome: Penicillin G will induce a >3°C drop in temperature within 15 minutes. Carumonam should mirror the saline vehicle, maintaining a stable baseline temperature, confirming the absence of systemic cross-reactivity.

Protocol 2: Basophil Activation Test (BAT)

Causality & Rationale: 7[7]. We measure CD63 and CD203c because CD63 is a lysosomal membrane protein that only appears on the cell surface upon granule exocytosis, while CD203c is rapidly upregulated during activation[8]. Measuring both ensures high specificity and filters out non-specific cellular stress.

Step-by-Step Methodology:

  • Sample Collection: Draw peripheral blood from confirmed penicillin-allergic human donors into heparinized tubes.

  • Stimulation: Aliquot 50 µL of whole blood into test tubes. Add Carumonam at varying concentrations (e.g., 0.1, 1.0, and 10 mg/mL) to assess dose-dependent responses.

    • Self-Validation Controls:

      • Positive Control: Anti-FcεRI antibody or fMLP (formyl-methionyl-leucyl-phenylalanine). This proves the basophils are biologically capable of degranulating, preventing false-negative interpretations if the cells are anergic.

      • Negative Control: Stimulation buffer only.

  • Incubation & Staining: Incubate at 37°C for 15 minutes. Halt the reaction with cold EDTA buffer. Stain cells with fluorochrome-conjugated antibodies: anti-IgE (or anti-CCR3) to identify basophils, and anti-CD63/anti-CD203c to measure activation.

  • Flow Cytometry Analysis: Lyse erythrocytes and analyze the suspension. Gate the basophil population and calculate the percentage of CD63+/CD203c+ cells.

    • Expected Outcome: Carumonam stimulation should yield an activation percentage comparable to the negative control (<5%), whereas Penicillin G will trigger significant up-regulation.

Conclusion

The structural transition from a bicyclic penam core to a monocyclic core fundamentally alters the immunological recognition of beta-lactam antibiotics. Carumonam demonstrates a highly favorable cross-reactivity profile in penicillin-allergic models. By utilizing self-validating in vivo PSA models and in vitro BAT assays, researchers can conclusively map the safety parameters of Carumonam, reinforcing its viability as a critical alternative for patients with severe IgE-mediated penicillin allergies.

Sources

Validation

Comparative Efficacy Guide: Carumonam vs. Gentamicin in Complicated UTIs

[fillcolor="#4285F4 Finalizing Protocol Steps I'm now concluding the protocol design by expanding on my step-by-step methodology to achieve a high degree of reliability for a Senior Application Scientist. I am finalizing...

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Author: BenchChem Technical Support Team. Date: April 2026

[fillcolor="#4285F4

Finalizing Protocol Steps

I'm now concluding the protocol design by expanding on my step-by-step methodology to achieve a high degree of reliability for a Senior Application Scientist. I am finalizing the baseline pathogen profiling via broth microdilution, the patient stratification & randomization with renal function panels and neurogenic bladder dysfunction, and the pharmacokinetic/pharmacodynamic dosing & monitoring for all treatments, including testing for cure and colonization monitoring. All of these components will result in a fully validated clinical output.

As a Senior Application Scientist, I approach the evaluation of antimicrobial therapies not merely through the lens of endpoint statistics, but through the mechanistic causality that drives those outcomes. When comparing Carumonam —a specialized monobactam—against Gentamicin —a foundational aminoglycoside—for the treatment of complicated urinary tract infections (UTIs), we must dissect the interplay between pharmacodynamics, bacterial structural biology, and host renal physiology.

This guide provides an objective, data-driven comparison of these two agents, detailing their mechanistic divergence, clinical efficacy, and the rigorous experimental protocols required to validate their performance in the field.

Mechanistic Divergence: Causality of Action and Toxicity

To understand the clinical outcomes of these drugs, we must first examine their molecular targets. The efficacy of an antibiotic in the urinary tract is governed by its ability to achieve high concentrations in the urine while maintaining structural integrity against bacterial defense mechanisms.

Carumonam (Monobactam)

Carumonam is a synthetic N-sulfo-beta-lactam (monobactam) antibiotic engineered specifically for potent activity against aerobic Gram-negative bacteria [1.7].

  • Mechanism of Action: Carumonam specifically binds to Penicillin-Binding Proteins (PBPs) located within the bacterial cell wall[1]. By inhibiting PBP function, it prevents the cross-linking of peptidoglycan chains, weakening the cell wall and causing osmotic lysis[1].

  • Causality of Resistance Evasion: Its unique monocyclic beta-lactam nucleus renders it highly resistant to hydrolysis by most beta-lactamases[2], a critical advantage in complicated UTIs where beta-lactamase-producing Enterobacteriaceae are prevalent.

  • Excretion: It is excreted primarily unchanged in the urine via glomerular filtration (and tubular secretion in certain mammalian models)[3], ensuring high concentrations at the site of infection without accumulating in renal tissues.

Gentamicin (Aminoglycoside)

Gentamicin is a broad-spectrum aminoglycoside that has long been a standard of care for severe Gram-negative infections.

  • Mechanism of Action: It actively transports across the bacterial outer membrane (an oxygen-dependent process) and binds irreversibly to the 30S ribosomal subunit. This induces mRNA misreading, halting functional protein synthesis and rapidly leading to cell death.

  • Causality of Toxicity: While highly bactericidal, Gentamicin is filtered by the glomerulus and actively reabsorbed by the proximal renal tubules. This accumulation in the tubular epithelial cells causes oxidative stress and mitochondrial dysfunction, leading to its well-documented nephrotoxicity[4].

MOA Carumonam Carumonam (Monobactam) PBP Binds Penicillin-Binding Proteins (PBPs) Carumonam->PBP Gentamicin Gentamicin (Aminoglycoside) Ribosome Binds 30S Ribosomal Subunit Gentamicin->Ribosome Wall Inhibits Peptidoglycan Cross-linking PBP->Wall Protein Induces mRNA Misreading Ribosome->Protein Death1 Osmotic Lysis & Cell Death Wall->Death1 Death2 Defective Proteins & Cell Death Protein->Death2

Mechanistic pathways of Carumonam and Gentamicin leading to bacterial cell death.

Clinical Efficacy & Experimental Data

The most authoritative comparative data stems from a prospective, randomized clinical study evaluating 52 patients with complicated UTIs[5]. Patients were administered either Carumonam (1 g every 8 h) or Gentamicin (1 mg/kg every 8 h) intravenously[5].

Data Presentation: Comparative Outcomes
ParameterCarumonam (1g q8h)Gentamicin (1mg/kg q8h)Causality / Clinical Insight
Mean Duration of Therapy 8.5 days8.5 daysStandardized exposure ensures valid comparison[5].
Cure Rate (1-2 Weeks Post-Therapy) 45%48%Both agents demonstrate equivalent immediate bacteriological eradication[5].
Cure Rate (4-6 Weeks Post-Therapy) 27%38%Long-term cure rates drop in complicated UTIs due to underlying structural abnormalities[5].
Relapses / Reinfections 6 Relapses / 11 Reinfections8 Relapses / 5 ReinfectionsHigh reinfection rates highlight the chronic nature of complicated UTIs[5].
Adverse Events (Systemic/Renal) Phlebitis (2), Bloody Diarrhea (1)Nephrotoxicity (9%), Liver disturbances (1)Gentamicin's tubular accumulation directly causes nephrotoxicity; Carumonam avoids this[5].
Group D Streptococci Colonization 26% (7 of 27 patients)37% (7 of 19 patients)Neither drug covers Enterococcus (Group D strep). Opportunistic colonization correlates strongly with neurogenic bladder dysfunction (P < 0.007)[5].

Scientist's Insight: The data proves that Carumonam is as effective as Gentamicin in treating complicated UTIs[5]. However, the critical differentiator is the safety profile. Gentamicin resulted in documented nephrotoxicity in 9% of patients[5]. Carumonam bypassed renal toxicity entirely, though its disruption of gut flora led to one case of bloody diarrhea[5]. Furthermore, Carumonam successfully cured patients who had Gentamicin-resistant isolates[5], validating its utility as a rescue therapeutic.

Self-Validating Experimental Protocol

To replicate or expand upon these findings in drug development, researchers must utilize a self-validating clinical microbiology protocol. A protocol is only as robust as its internal controls; by embedding orthogonal validation steps, the outcome intrinsically verifies the methodology.

Step-by-Step Methodology: Comparative Efficacy Workflow

Step 1: Baseline Pathogen Profiling (In Vitro)

  • Action: Collect urine isolates and perform Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) for both Carumonam and Gentamicin.

  • Self-Validation: Run parallel MIC assays using standard ATCC reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853). If the reference MICs fall outside the CLSI acceptable ranges, the patient isolate data is automatically invalidated.

Step 2: Patient Stratification & Randomization

  • Action: Randomize patients into two arms: Carumonam (1g IV q8h) and Gentamicin (1mg/kg IV q8h).

  • Self-Validation: Stratify patients based on the presence of indwelling catheters and neurogenic bladder dysfunction. Because these factors directly cause Group D streptococci colonization[5], failing to stratify would introduce confounding variables into the efficacy data.

Step 3: Pharmacodynamic & Safety Monitoring

  • Action: Administer therapy for a mean of 8.5 days.

  • Self-Validation: Monitor peak and trough serum levels for Gentamicin to prevent toxicity, while simultaneously tracking serum creatinine and BUN (Blood Urea Nitrogen) across both cohorts. This internal control proves that any observed nephrotoxicity is drug-induced rather than disease-induced.

Step 4: Test of Cure (TOC) Cultures

  • Action: Obtain follow-up urine cultures at two distinct intervals: 1-2 weeks and 4-6 weeks post-therapy.

  • Self-Validation: The dual-interval testing distinguishes between true bacteriological relapse (same organism failing to be eradicated) and reinfection (new organism exploiting the compromised urinary tract).

Protocol Step1 1. Isolate Collection & MIC (Internal Control: ATCC Strains) Step2 2. Patient Stratification (Control: Neurogenic Bladder Status) Step1->Step2 Step3 3. Randomized Therapy (Carumonam vs. Gentamicin) Step2->Step3 Step4 4. Pharmacodynamic Monitoring (Control: Renal Function Panels) Step3->Step4 Step5 5. Test of Cure (TOC) Cultures (Validation: 1-2 & 4-6 Weeks) Step4->Step5

Self-validating clinical workflow for evaluating comparative UTI antimicrobial efficacy.

Conclusion

Carumonam represents a highly effective, nephrotoxic-sparing alternative to Gentamicin for the treatment of complicated urinary tract infections. By targeting Penicillin-Binding Proteins and resisting beta-lactamase degradation, Carumonam achieves equivalent bacteriological cure rates to aminoglycosides without the inherent risk of proximal renal tubule accumulation. For drug development professionals, the comparative data underscores the value of monobactams in an era of increasing antimicrobial resistance and patient frailty.

References

  • Hoepelman, A. I., Bakker, L. J., & Verhoef, J. (1988). Carumonam (Ro 17-2301; AMA-1080) compared with gentamicin for treatment of complicated urinary tract infections. Antimicrobial Agents and Chemotherapy, 32(4), 473–476. URL:[Link]

  • Patsnap Synapse. (2024). What is Carumonam Sodium used for? Mechanism of Action. Patsnap. URL: [Link]

  • Edelstein, H., Oster, S., Cassano, K., & McCabe, R. (1988). Carumonam versus ceftazidime for urinary tract infections. Antimicrobial Agents and Chemotherapy, 32(7), 1031–1033. URL:[Link]

  • Briedis, D. J., & Robson, H. G. (1987). Clinical efficacy of carumonam. PubMed (NIH). URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). CARUMONAM. Inxight Drugs. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Section 1: The Causality of Disposal – Why Standard Methods Fail

Comprehensive Laboratory Guide: Proper Disposal and Inactivation Procedures for Carumonam Disodium As a Senior Application Scientist, I frequently consult with drug development professionals regarding the lifecycle manag...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Proper Disposal and Inactivation Procedures for Carumonam Disodium

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the lifecycle management of potent active pharmaceutical ingredients (APIs). Carumonam disodium is a highly effective, sulfonated monocyclic β-lactam (monobactam) antibiotic. While its structural resistance to beta-lactamase-mediated hydrolysis makes it an invaluable tool against aerobic gram-negative bacteria, this exact chemical stability poses a severe environmental hazard if the compound is disposed of improperly.

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, chemical inactivation, and logistical disposal of Carumonam disodium. Our core objective is absolute regulatory compliance and the prevention of environmental antimicrobial resistance (AMR).

Carumonam targets penicillin-binding protein 3 (PBP-3) and is structurally engineered to resist enzymatic degradation by most plasmid-mediated and chromosomal beta-lactamases[1].

The Causality: Because Carumonam resists natural enzymatic breakdown, flushing or sewering this compound allows the intact API to persist in wastewater systems. This persistence exerts selective pressure on environmental microbiomes, directly accelerating the development of AMR in aquatic ecosystems [[2]]().

Consequently, the U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of pharmaceutical waste under Subpart P regulations 3. To permanently destroy the monobactam ring, facilities must rely on either harsh chemical hydrolysis (at the bench scale) or high-temperature incineration (>1200°C) at the facility scale 4. Standard biohazard autoclaving is insufficient, as it sterilizes biological agents but does not reach the temperatures required to break down complex pharmaceutical molecules.

Section 2: Physicochemical & Logistical Data Summary

To design a robust disposal protocol, we must first understand the quantitative parameters of the API and the regulatory framework governing its destruction.

Table 1: Carumonam Disodium Physicochemical & Disposal Parameters

ParameterSpecification / Guideline
Compound Name Carumonam Disodium (AMA-1080)
CAS Registry Number 97591-32-7 (Disodium salt) / 86832-68-0 (Free acid)
Molecular Weight 510.37 g/mol
Enzymatic Stability Highly resistant to β-lactamase hydrolysis[1]
Primary Degradation Pathway Alkaline hydrolysis or High-Temp Incineration
EPA Waste Classification Non-hazardous pharmaceutical waste (unless mixed with RCRA solvents)
Required Containment Blue Pharmaceutical Waste Bin
Incineration Threshold > 1,200°C (to ensure complete molecular destruction) 4

Section 3: Standard Operating Procedure (SOP) for Carumonam Disposal

This self-validating protocol ensures that every microgram of Carumonam is tracked, inactivated, and destroyed.

Phase 1: Point-of-Use Segregation
  • Identify the Waste State: Determine if the Carumonam waste is solid (e.g., expired powder, contaminated weighing boats, empty vials) or liquid (e.g., aqueous experimental solutions, cell culture media).

  • Solid Waste Containment: Place all solid Carumonam waste directly into a dedicated Blue Pharmaceutical Waste Bin . Do not place this in standard biohazard (red) bags, as biohazard waste is typically autoclaved rather than incinerated.

Phase 2: Bench-Scale Chemical Inactivation (For Liquid Waste)

Because liquid waste is bulky and expensive to incinerate, chemical inactivation of the monobactam ring prior to disposal is highly recommended for aqueous solutions.

  • Transfer: Move the aqueous Carumonam waste into a chemically compatible, clearly labeled secondary high-density polyethylene (HDPE) container inside a certified fume hood.

  • Alkaline Hydrolysis: Slowly add 1M Sodium Hydroxide (NaOH) to the solution while monitoring with a pH meter until the pH exceeds 11.0.

    • Scientific Ratiocination: The high pH catalyzes the base-promoted hydrolysis of the β-lactam ring and the N-sulfonate group. Cleaving this ring renders the molecule biologically inert, permanently eliminating its ability to bind to PBP-3.

  • Incubation: Seal the container loosely to prevent pressure buildup and agitate on an orbital shaker at room temperature for 24 hours to ensure the reaction goes to completion.

  • Validation & Neutralization: Verify the pH remains >11.0 after 24 hours (self-validating step indicating base was not depleted). Neutralize the solution to pH 7.0 using 1M Hydrochloric Acid (HCl).

  • Absorption: Once neutralized, the liquid can be absorbed using a compliant absorbent material (e.g., vermiculite) and placed in the Blue Bin, or handled according to your institution's specific aqueous pharmaceutical waste guidelines.

Phase 3: Final Logistics and Incineration
  • Manifesting: Once the Blue Bin is full, seal it and log it into the facility's closed-loop waste manifest system.

  • Transport & Destruction: Certified personnel must transport the bins to a licensed medical waste incinerator. Ensure your waste management contract guarantees high-temperature incineration (>1200°C) with adequate flue gas cleaning to prevent the release of toxic byproducts 4.

Section 4: Operational Workflow Visualization

The following diagram illustrates the logical decision tree for Carumonam waste management, ensuring no API escapes into the environment.

G Start Carumonam Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder/Vials) Decision->Solid Solid Liquid Aqueous Waste (Solutions) Decision->Liquid Liquid Bin Blue Pharmaceutical Waste Bin Solid->Bin Inactivation Chemical Inactivation (pH > 11 Hydrolysis) Liquid->Inactivation Inactivation->Bin Incineration High-Temp Incineration (>1200°C) Bin->Incineration End Inert Ash (Zero AMR Risk) Incineration->End

Workflow for the segregation, inactivation, and high-temperature disposal of Carumonam waste.

References

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies." Available at:[Link]

  • LIDSEN Environmental Engineering Research. "Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review." Available at:[Link]

  • SD Medical Waste. "What is a Pharmaceutical Waste Container? Types, Disposal Guide & Color Codes." Available at: [Link]

Sources

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